molecular formula C4H7BrO2 B144282 (S)-2-Bromobutanoic acid CAS No. 32659-49-7

(S)-2-Bromobutanoic acid

Cat. No.: B144282
CAS No.: 32659-49-7
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Bromobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H7BrO2 and its molecular weight is 167 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.42 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLSKVCTLCIIE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186332
Record name alpha-Bromobutyric acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32659-49-7
Record name alpha-Bromobutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromobutyric acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-BROMOBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Bromobutanoic Acid: Chemical Properties and Structure

This compound, a chiral halogenated carboxylic acid, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry and the presence of a reactive bromine atom at the alpha-position to the carboxyl group make it a valuable intermediate for creating complex molecular architectures with high stereospecificity. This guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies.

Chemical Structure and Stereochemistry

This compound, also known as (S)-α-bromobutyric acid, possesses a chiral center at the second carbon atom (C2), the alpha-carbon.[1] This results in two enantiomeric forms, (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific spatial arrangement of the substituents around this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a four-carbon butanoic acid backbone with a bromine atom substituting a hydrogen atom on the alpha-carbon.[2]

The key functional groups are the carboxylic acid (-COOH) and the secondary alkyl bromide (-CHBr). The electron-withdrawing nature of both the bromine atom and the carboxyl group influences the acidity and reactivity of the molecule.

Key Structural Features:

  • Molecular Formula: C₄H₇BrO₂[2][3][4][5]

  • IUPAC Name: (2S)-2-bromobutanoic acid[3]

  • Chiral Center: The C2 carbon is stereogenic.[1]

  • Functional Groups: Carboxylic acid, Alkyl Halide

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented. It typically appears as a colorless to yellowish clear, oily liquid.[2][3][6] The quantitative properties are summarized in the table below. It is important to note that some reported values may refer to the racemic mixture of 2-bromobutanoic acid.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 167.00 g/mol [4][5][6][7]
CAS Number 32659-49-7[1][4][8]
Density 1.567 g/mL at 25 °C[1][2][3]
Melting Point -4 °C[1][2][3]
Boiling Point 99-103 °C at 10 mmHg[1][3]
217 °C (at atmospheric pressure)[4]
Water Solubility 66 g/L at 20 °C[1][3]
Solubility Soluble in alcohol, ether, and acetone.[3][9][3][9]
pKa 2.94 - 2.95[1][3]
Refractive Index (n20/D) 1.474[3]
Flash Point >110 °C (>230 °F)[1][2][3]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is characteristic of the structure, showing distinct signals for the methyl (-CH₃), methylene (-CH₂-), methine (-CHBr), and carboxylic acid (-COOH) protons.[6][10]

  • ¹³C NMR: The carbon NMR provides information on the chemical environment of each carbon atom in the molecule.[6][11]

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch (strong), and the C-Br stretch.[6][12]

  • Mass Spectrometry: Mass spec data can be used to confirm the molecular weight and fragmentation pattern of the compound.[6][7]

Experimental Protocols: Synthesis

The synthesis of racemic 2-bromobutanoic acid is commonly achieved through the alpha-bromination of butyric acid. The enantiomerically pure (S)-form is then typically obtained via chiral resolution.

Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the alpha-halogenation of a carboxylic acid.[1][13]

Objective: To synthesize (±)-2-bromobutanoic acid from butanoic acid.

Materials:

  • Butanoic acid (butyric acid)

  • Bromine (Br₂)

  • Phosphorus trichloride (PCl₃) or red phosphorus (catalyst)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Methodology:

  • Place butanoic acid and a catalytic amount of phosphorus trichloride into a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]

  • Heat the mixture to approximately 100 °C.[3]

  • Slowly add bromine from the dropping funnel while maintaining the reaction temperature between 100-120 °C.[3] The reaction is exothermic and produces hydrogen bromide gas, which should be handled in a fume hood.

  • After the addition is complete, continue heating the mixture for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[3]

  • Cool the reaction mixture. To work up the product, slowly add water to quench any remaining acyl bromide intermediate and bromine.

  • Separate the organic layer. Wash the crude product with water to remove impurities.

  • Dry the organic layer over an anhydrous drying agent.

  • Purify the final product by vacuum distillation to obtain 2-bromobutanoic acid.[3]

Protocol 2: Optical Resolution (Conceptual)

To obtain the pure (S)-enantiomer from the racemic mixture, a chiral resolving agent is used. This process involves forming diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Objective: To separate this compound from a racemic mixture.

Methodology:

  • Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

  • Add a stoichiometric amount of a chiral amine base (e.g., (S)-(-)-α-phenylethylamine or a chiral alkaloid like strychnine[1]) to the solution. This forms a pair of diastereomeric salts.

  • Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

  • Separate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

  • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched this compound.

  • Extract the final product into an organic solvent, dry, and purify.

Visualizations: Workflows and Reactions

Diagrams created using the DOT language provide clear visual representations of experimental and logical flows.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of racemic 2-bromobutanoic acid.

Synthesis_Workflow start_mat Butanoic Acid + Catalyst (PCl3) reaction Hell-Volhard-Zelinsky Reaction (100-120 °C) start_mat->reaction reagent Bromine (Br2) reagent->reaction workup Workup (Quenching, Washing) reaction->workup Cooling purification Purification (Vacuum Distillation) workup->purification Drying product Racemic 2-Bromobutanoic Acid purification->product

Caption: Workflow for the synthesis of racemic 2-bromobutanoic acid.

General Reactivity

As a synthetic intermediate, this compound is valuable for introducing a stereodefined propanoic acid moiety. A common reaction is the Sₙ2 displacement of the bromide ion by a nucleophile.

SN2_Reaction reactant This compound center_node reactant->center_node nucleophile Nucleophile (Nu:) nucleophile->center_node product (R)-2-Substituted Butanoic Acid byproduct Bromide Ion (Br-) center_node->product Sₙ2 Reaction (Inversion of Stereochemistry) center_node->byproduct

Caption: General Sₙ2 reaction scheme showing inversion of stereochemistry.

References

(S)-2-Bromobutanoic acid CAS number 32659-49-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-2-Bromobutanoic Acid (CAS: 32659-49-7)

Introduction

This compound, identified by CAS number 32659-49-7, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the stereogenic alpha-position, makes it a versatile intermediate for introducing chirality and functionality in the development of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical and Spectroscopic Properties

This compound is a colorless to yellow, oily liquid under standard conditions.[1][2][3] It is soluble in common organic solvents like alcohol and ether and moderately soluble in water.[2][4] The presence of the bromine atom significantly increases its density compared to its parent compound, butyric acid.

Table 1: Physicochemical Properties of 2-Bromobutanoic Acid
PropertyValueSource(s)
CAS Number 32659-49-7[1][5][6]
Molecular Formula C₄H₇BrO₂[1][5][6]
Molecular Weight 167.00 g/mol [1][5][6]
Appearance Colorless to yellowish oily liquid[2][3]
Melting Point -4 °C (racemate)[1][2][3][4]
Boiling Point 99-103 °C @ 10 mmHg[1][2][4]
217 °C @ 760 mmHg[6]
Density 1.567 g/mL at 25 °C[1][2][3][4]
Refractive Index (n²⁰/D) 1.474[2][3][4]
Acidity (pKa) 2.95 ± 0.10[1]
Solubility in Water 66 g/L at 20 °C[1]
SMILES CC--INVALID-LINK--Br[5][7]
InChIKey YAQLSKVCTLCIIE-UHFFFAOYSA-N[1][4]
Table 2: Spectroscopic Data for Characterization
Analysis TypePurposeReference Data
¹H NMR Structural confirmation and purity assessment.Available via public databases like SpectraBase.[8]
¹³C NMR Carbon skeleton confirmation.Available via public databases like ChemicalBook.[9]
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.Available via public databases like NIST WebBook.[10]
Infrared Spectroscopy (IR) Identification of functional groups (C=O, O-H).Available via public databases like NIST WebBook.[11]
Chiral Chromatography Separation of enantiomers and determination of enantiomeric excess (ee).Standard method for chiral compounds.

Synthesis and Experimental Protocols

The industrial synthesis of 2-bromobutanoic acid is typically achieved through the alpha-bromination of butyric acid via the Hell-Volhard-Zelinsky reaction, which yields a racemic mixture.[1][3] Obtaining the enantiomerically pure (S)-form requires a subsequent chiral resolution step.

synthesis_workflow cluster_synthesis Synthesis Pathway cluster_resolution Chiral Resolution start Butyric Acid hvz Hell-Volhard-Zelinsky Reaction (Br₂, PBr₃ catalyst) start->hvz racemate Racemic (±)-2-Bromobutanoic Acid hvz->racemate resolution Optical Resolution (e.g., with a chiral amine like strychnine) racemate->resolution s_enantiomer This compound (Target Product) resolution->s_enantiomer r_enantiomer (R)-2-Bromobutanoic Acid resolution->r_enantiomer

General synthesis and chiral resolution workflow for this compound.
Representative Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Butyric Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

  • Charging Reagents: Butyric acid and a catalytic amount of red phosphorus (or PBr₃) are charged into the flask.

  • Bromine Addition: The flask is heated, and elemental bromine (Br₂) is added dropwise from the dropping funnel at a controlled rate to maintain a gentle reflux. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, the mixture is heated at reflux until the evolution of HBr gas ceases, indicating the reaction is near completion.

  • Workup: The reaction mixture is cooled to room temperature. Water is cautiously added to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

  • Extraction: The product is separated from the aqueous layer. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude racemic 2-bromobutanoic acid is then purified by vacuum distillation.

Note: The resolution of the racemic mixture to isolate the (S)-enantiomer is a specialized process often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and acidification.[1]

Applications in Drug Development and Research

This compound's primary value lies in its role as a chiral precursor for Active Pharmaceutical Ingredients (APIs).[12] Its defined stereochemistry is critical for the biological activity and safety profile of the final drug product.

  • Levetiracetam Synthesis: It is a key starting material in the synthesis of Levetiracetam, an widely used anticonvulsant medication for the treatment of epilepsy.[1]

  • Amino Acid Derivatives: It is used to synthesize specialty amino acid derivatives, such as S-(1-carboxypropyl)-L-cysteine, which are valuable in biochemical research.[4][13]

  • General Organic Synthesis: It serves as a versatile intermediate in the synthesis of various chiral compounds, including pesticides and other pharmaceuticals, where the stereocenter is crucial for efficacy.[2][3]

applications_diagram cluster_pharma Pharmaceutical Synthesis cluster_general General Chemical Industry main This compound CAS: 32659-49-7 levetiracetam Levetiracetam (Anticonvulsant) main->levetiracetam Key Precursor amino_acid S-(1-carboxypropyl)-L-cysteine (Biochemical Reagent) main->amino_acid Reactant chiral_block Versatile Chiral Building Block main->chiral_block Function agro Agrochemical Intermediates main->agro Application qc_workflow cluster_spectroscopy Structural & Purity Verification cluster_chiral Enantiomeric Purity sample Batch Sample of This compound nmr ¹H and ¹³C NMR sample->nmr ms Mass Spectrometry sample->ms ir FT-IR Spectroscopy sample->ir hplc Chiral HPLC/GC sample->hplc result1 Structure Confirmed Purity > 95-99% nmr->result1 ms->result1 ir->result1 final Certificate of Analysis (CoA) Issued result1->final result2 Enantiomeric Excess (ee) Determined hplc->result2 result2->final

References

Molecular weight and formula of (S)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Bromobutanoic acid, a key chiral building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. This document details its chemical properties, enantioselective synthesis, and significant applications.

Core Data Summary

This compound is a halogenated carboxylic acid notable for its chiral center at the alpha position. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 32659-49-7
Density 1.567 g/mL at 25 °C
Boiling Point 99-103 °C at 10 mmHg
Melting Point -4 °C
Solubility Soluble in water, ethanol, and ether
IUPAC Name (2S)-2-bromobutanoic acid
Synonyms (S)-α-Bromobutyric acid, L-2-Bromobutanoic acid

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its application in the pharmaceutical industry, where enantiomeric purity is paramount. While the racemic mixture can be prepared via the Hell-Volhard-Zelinsky reaction of butanoic acid, the synthesis of the (S)-enantiomer typically proceeds from a chiral precursor.[1] A common and effective strategy involves the diazotization of the corresponding α-amino acid, (S)-2-aminobutanoic acid (L-aminobutyric acid), which proceeds with retention of configuration.[2]

Experimental Protocol: Diazotization-Bromination of (S)-2-Aminobutanoic Acid

This protocol describes the conversion of (S)-2-aminobutanoic acid to this compound.

Materials:

  • (S)-2-Aminobutanoic acid

  • Potassium bromide (KBr)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-2-aminobutanoic acid and potassium bromide in water. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this step to ensure proper mixing. Nitrogen gas will be evolved.

  • Reaction Completion and Work-up: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The reaction mixture is then extracted with diethyl ether.

  • Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high enantiomeric purity.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3] Its primary and most well-documented application is in the production of the anticonvulsant drug, Levetiracetam.

Role in the Synthesis of Levetiracetam

Levetiracetam, the (S)-enantiomer of etiracetam, is a widely used medication for the treatment of epilepsy.[4] The synthesis of Levetiracetam often utilizes this compound or its derivatives as a key starting material to establish the required stereochemistry. The general synthetic pathway involves the reaction of an activated form of this compound with a suitable amine, followed by cyclization to form the pyrrolidinone ring characteristic of Levetiracetam.

Experimental Workflow: Synthesis of Levetiracetam

The following diagram illustrates a common synthetic route to Levetiracetam starting from this compound. This workflow highlights the key transformations involved in the process.

Levetiracetam_Synthesis cluster_start Starting Material cluster_intermediate1 Amidation cluster_intermediate2 Amination cluster_final Final Product S_2_Bromobutanoic_acid This compound S_2_Bromobutanamide (S)-2-Bromobutanamide S_2_Bromobutanoic_acid->S_2_Bromobutanamide  Amidation  (e.g., SOCl₂, NH₃) S_2_Aminobutanamide (S)-2-Aminobutanamide S_2_Bromobutanamide->S_2_Aminobutanamide  Nucleophilic Substitution  (Ammonia) Levetiracetam Levetiracetam S_2_Aminobutanamide->Levetiracetam  Cyclization  (4-Chlorobutyryl chloride)

Synthetic pathway to Levetiracetam.

This workflow demonstrates the conversion of this compound to its amide, followed by amination and subsequent cyclization to yield the final active pharmaceutical ingredient, Levetiracetam.

References

A Comprehensive Spectroscopic Analysis of (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Bromobutanoic acid, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

A note on stereochemistry: The spectroscopic data presented herein is for 2-bromobutanoic acid. In a non-chiral environment (e.g., standard NMR solvents, IR, and MS analysis), the spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the racemic mixture.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet (broad)1H-COOH
4.29Triplet1HCH-Br
2.10 - 1.90Multiplet2H-CH₂-
1.05Triplet3H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutanoic Acid

Chemical Shift (δ) ppmAssignment
~175C=O
~45CH-Br
~28-CH₂-
~12-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Key IR Absorption Bands for 2-Bromobutanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2975-2845Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
1470-1370MediumC-H bend (Aliphatic)
~1200StrongC-O stretch
650-550Medium-StrongC-Br stretch

Table 4: Mass Spectrometry Data for 2-Bromobutanoic Acid

m/zInterpretation
168 / 166Molecular ion peak [M]⁺ (isotopes of Br)
123 / 121[M-COOH]⁺
87[M-Br]⁺
41Base Peak

Ionization Method: Electron Ionization (EI).

Experimental Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is depicted in the diagram below. This workflow ensures a comprehensive characterization of the molecule's structure.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Purification Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As 2-Bromobutanoic acid is a liquid at room temperature, the spectrum is conveniently recorded using a thin film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ether is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.

  • Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of bromine is typically indicated by a pair of peaks of nearly equal intensity separated by two m/z units (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of 2-bromobutanoic acid, a chiral molecule of significant interest in organic synthesis and pharmaceutical development. We will delve into its synthesis, the resolution of its enantiomers, and its applications in stereospecific reactions.

Introduction to Chirality in 2-Bromobutanoic Acid

2-Bromobutanoic acid possesses a chiral center at the second carbon atom (C2), the point of attachment for the bromine atom.[1][2] This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.[3][4] This distinction is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3]

Synthesis of Racemic 2-Bromobutanoic Acid

The most common method for synthesizing 2-bromobutanoic acid is through the alpha-bromination of butanoic acid, typically via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5][6] This reaction introduces a bromine atom to the carbon adjacent to the carboxyl group.[7]

The HVZ reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to its enol form.[8][9] This enol intermediate is subsequently brominated at the alpha-position.[9] The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus and bromine.[5][7] The initial product is racemic, containing equal amounts of the (R)- and (S)-enantiomers, resulting in a product with no net optical activity.[10]

Resolution of Enantiomers

Separating the racemic mixture of 2-bromobutanoic acid into its pure enantiomers is a critical step for its use in stereospecific synthesis. This process, known as resolution, takes advantage of the different physical properties of diastereomers.[3][4] A common method involves reacting the racemic acid with a single enantiomer of a chiral base, such as an alkaloid like strychnine or a chiral amine like (R)-1-phenylethylamine.[4][6]

This reaction forms a pair of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.[3][4] Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure (R)- and this compound enantiomers.[3]

Stereospecific Reactions of 2-Bromobutanoic Acid

The chirality of 2-bromobutanoic acid is pivotal in stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product.[11][12] A prime example is the Sₙ2 (bimolecular nucleophilic substitution) reaction.

In an Sₙ2 reaction, a nucleophile attacks the chiral carbon from the side opposite to the leaving group (in this case, the bromide ion).[11][13] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[11][14] For instance, if (R)-2-bromobutanoic acid undergoes an Sₙ2 reaction with a nucleophile, the product will have the (S) configuration. This predictable stereochemical outcome makes enantiomerically pure 2-bromobutanoic acid a valuable building block in the synthesis of complex chiral molecules.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for 2-bromobutanoic acid and its enantiomers.

Property Value
Molecular Formula C₄H₇BrO₂[1][15]
Molecular Weight 167.00 g/mol [1][15]
Appearance Colorless to pale yellow liquid or oily liquid[1][5][15]
Density 1.567 g/mL[1][16]
Melting Point -4 °C[1][16]
Boiling Point 99-103 °C at 10 mmHg[1][16]
Refractive Index 1.474[1][16]
Solubility Soluble in water, alcohol, and ether[2][5][16]

Table 1: Physical Properties of Racemic 2-Bromobutanoic Acid

Enantiomer CAS Number Specific Rotation [α]
(R)-2-bromobutanoic acid2681-94-9[17]Data not consistently available in search results
This compound32659-49-7[18]-26.0° (c=0.01 g/mL in Methanol)[18]

Table 2: Properties of 2-Bromobutanoic Acid Enantiomers

Note: Specific rotation values can vary with solvent, temperature, and concentration. The provided value for the (S)-enantiomer is from a specific source and conditions.

Experimental Protocols

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Butanoic acid

  • Red phosphorus

  • Bromine

  • Water

Procedure:

  • In a reaction flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.[5]

  • Heat the mixture.[5]

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.[5]

  • After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.[8]

  • Cool the reaction mixture.

  • Slowly and carefully add water to hydrolyze the intermediate acyl bromide to 2-bromobutanoic acid.[8]

  • The product can then be purified by distillation under reduced pressure.[8]

Resolution of Racemic 2-Bromobutanoic Acid

Materials:

  • Racemic 2-bromobutanoic acid

  • Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine)

  • Suitable solvent (e.g., ethanol)

  • Strong acid (e.g., HCl)

Procedure:

  • Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

  • Add an equimolar amount of the enantiomerically pure chiral base. This will form a mixture of two diastereomeric salts.[3]

  • Allow the solution to cool slowly to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.[4]

  • Separate the crystals by filtration.

  • The filtrate contains the more soluble diastereomeric salt.

  • Treat each fraction (the crystals and the filtrate) separately with a strong acid to protonate the carboxylate and liberate the free 2-bromobutanoic acid enantiomers.[3]

  • The chiral amine can be recovered from the aqueous layer.

  • Purify the separated enantiomers of 2-bromobutanoic acid.

Visualizations

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Resolution Butanoic_Acid Butanoic Acid HVZ Hell-Volhard-Zelinsky (P, Br2) Butanoic_Acid->HVZ Racemic_Mixture Racemic (R/S)- 2-Bromobutanoic Acid HVZ->Racemic_Mixture Chiral_Base Add Chiral Base (e.g., (R)-Amine) Racemic_Mixture->Chiral_Base Diastereomeric_Salts Diastereomeric Salts ((R,R) and (S,R)) Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt_1 (R,R) Salt Separation->Salt_1 Less Soluble Salt_2 (S,R) Salt Separation->Salt_2 More Soluble Acidification_1 Acidify Salt_1->Acidification_1 Acidification_2 Acidify Salt_2->Acidification_2 R_Enantiomer (R)-2-Bromobutanoic Acid Acidification_1->R_Enantiomer S_Enantiomer (S)-2-Bromobutanoic Acid Acidification_2->S_Enantiomer

Caption: Workflow for the synthesis and resolution of 2-bromobutanoic acid.

Caption: Sₙ2 reaction mechanism showing Walden inversion.

Note: The images in the Sₙ2 diagram are placeholders for actual chemical structures which would be depicted in a full whitepaper.

Diastereomeric_Salt_Formation Formation of Diastereomeric Salts Racemic_Acid Racemic (R/S)-Acid RR_Salt (R)-Acid-(R)-Base Salt Racemic_Acid->RR_Salt SR_Salt (S)-Acid-(R)-Base Salt Racemic_Acid->SR_Salt Chiral_Base (R)-Base Chiral_Base->RR_Salt Chiral_Base->SR_Salt

Caption: Formation of diastereomeric salts for resolution.

References

Safety data sheet and handling precautions for (S)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (S)-2-Bromobutanoic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 32659-49-7), a chiral building block frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules.

Chemical Identification and Physical Properties

This compound, also known as (S)-α-Bromobutyric acid, is a colorless to yellow, oily liquid.[1][2][3] It is a chiral carboxylic acid with the molecular formula C4H7BrO2.[1][4][5] The presence of the bromine atom on the alpha-carbon makes it a valuable intermediate for various substitution reactions.[6]

The following table summarizes the key physical and chemical properties of this compound. Data for the racemic mixture (2-Bromobutanoic acid, CAS No. 80-58-0) is included where specific data for the (S)-enantiomer is not available, as the general physical properties are expected to be similar.

Table 1: Physical and Chemical Properties of 2-Bromobutanoic Acid

Property Value Source(s)
Molecular Formula C4H7BrO2 [1][4][5][7]
Molecular Weight 167.00 g/mol [1][2][5][8]
Appearance Colorless to yellow, clear or oily liquid [1][2][3]
Odor Pungent [3]
Melting Point -4 °C (24.8 °F) [1][3][5]
Boiling Point 99-103 °C @ 10 mmHg; 214-217 °C @ 760 mmHg [1][3]
Density 1.567 g/mL at 25 °C [1][2][5]
Flash Point > 112 °C (> 233.6 °F) [3][5]
Water Solubility 66-70 g/L (20 ºC); Soluble in 15 parts water [1][2][6]
Solubility in other solvents Soluble in alcohol and ether [1][6][9]
Vapor Pressure 0.0533 - 0.105 mmHg @ 25 °C [1][3]
Refractive Index (n20/D) 1.474 [1][5]
pKa 2.939 (35 °C) [1]

| Partition Coefficient (log Pow) | 1.42 |[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2][3][8][10] The substance is also harmful if swallowed or absorbed through the skin.[1][2][8][10] Inhalation may cause irritation and chemical burns to the respiratory tract.[9][10]

Table 2: GHS Hazard Classification and Statements

Classification Code Statement Source(s)
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed [2][8]
Skin Corrosion (Category 1B) H314 Causes severe skin burns and eye damage [2][8]

| Serious Eye Damage (Category 1) | - | Causes serious eye damage |[3][9] |

Table 3: Precautionary Statements and Safety Phrases

Type Code Statement Source(s)
Prevention P280 Wear protective gloves/ protective clothing/ eye protection/ face protection. [2][7]
P270 Do not eat, drink or smoke when using this product. [7]
S16 Keep away from sources of ignition. [1]
S9 Keep container in a well-ventilated place. [1]
Response P301 + P330 + P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [2]
P303 + P361 + P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. [7]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
P316 Get emergency medical help immediately. [2]
S26 In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [1][10]
S45 In case of accident or if you feel unwell, seek medical advice immediately (show the label whenever possible). [1][10]
Storage P403 / Store locked up. Store in a well-ventilated place. [3][7]

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |[7] |

Toxicological Information

The primary health risks associated with this compound are related to its corrosive nature. Direct contact can cause severe chemical burns.[9] Animal studies have provided some quantitative data on its toxicity.

Table 4: Acute Toxicity Data

Route Species Value Source(s)

| Oral | Mouse | LD50: 310 mg/kg |[1] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following is a general methodology for its safe use in a laboratory setting.

4.1. Pre-Experiment Preparation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[11]

  • Engineering Controls: Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[12][13] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7][10]

  • Personal Protective Equipment (PPE): Don the following minimum PPE:

    • Eye Protection: Chemical splash goggles and a face shield.[10]

    • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation or damage before use.[12][13]

    • Body Protection: A flame-retardant lab coat or chemical-resistant apron.[12] Wear long pants and closed-toe shoes.[12]

  • Spill Kit: Ensure a spill kit appropriate for corrosive acids is readily accessible. The kit should contain an inert absorbent material like vermiculite or sand.[10]

4.2. Handling and Use

  • Transport: When moving the chemical, use a secondary container or an approved acid bucket to minimize the risk of spills from dropped containers.[11]

  • Dispensing: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of vapors.[12][13]

  • Chemical Compatibility: Keep this compound away from incompatible materials such as strong bases and oxidizing agents.[10]

  • Dilution: If diluting, always add the acid slowly to the diluent (e.g., water), never the other way around, to prevent splattering and excessive heat generation.[13]

4.3. Post-Experiment Procedures

  • Decontamination: Wipe down the work area within the fume hood.

  • Waste Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidelines.[13]

  • PPE Removal: Remove protective equipment carefully to avoid skin contact.[9] Wash hands and forearms thoroughly after handling is complete.[10]

Storage and Disposal

5.1. Storage

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7][14]

  • Keep containers tightly closed to prevent the release of vapors.[12][14]

  • Ensure containers are clearly labeled with the chemical name and hazard warnings.[14]

  • Segregate from incompatible substances, particularly bases, oxidizers, and heat sources.[10][12]

5.2. Disposal

  • Chemical waste must be handled as hazardous waste.

  • Neutralization may be a required step before disposal, but this should only be performed by trained personnel following a validated procedure.[13]

  • Contact a licensed professional waste disposal service to dispose of this material.[3][7]

Emergency Procedures

6.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][10]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][10]

6.2. Accidental Release Measures

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][10] Place the absorbed material into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the product enter drains.[2] Contact emergency services and your institution's safety office.

  • Ventilation: Ensure adequate ventilation in the spill area.[10]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

G Workflow for Handling Corrosive Liquids cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Transport Chemical in Secondary Containment C->D E Perform All Manipulations in Fume Hood D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff PPE & Wash Hands G->H I Store Chemical Securely H->I

Caption: A generalized workflow for the safe handling of corrosive liquids in a laboratory setting.

Caption: A decision-making workflow for responding to a chemical spill in the laboratory.

References

Physical properties like boiling point and density of (S)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (S)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a chiral molecule of interest in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to clear yellow, oily liquid at room temperature.[1] It is a halogenated carboxylic acid, and its physical characteristics are crucial for handling, reaction setup, and purification processes.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound that have been reported in the literature.

Physical PropertyValueConditions
Boiling Point 99-103 °Cat 10 mmHg
107 °Cat 1.6 kPa
127-128 °Cat 3.33 kPa
181-182 °Cat 33.25 kPa
217 °Cat atmospheric pressure (calculated)
Density 1.567 g/mLat 25 °C
1.625 g/mLNot specified
Melting Point -4 °C
Refractive Index n20/D 1.474at 20 °C
Water Solubility 66 g/Lat 20 °C

Note: The boiling point of a substance is dependent on the ambient pressure. The provided data illustrates this relationship for this compound.[1][2][3][4][5][6][7][8]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for determining the boiling point and density of liquid carboxylic acids like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

  • Sample of this compound

  • Thiele tube or other heating apparatus (e.g., oil bath)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount of the liquid this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

  • The entire assembly is then immersed in a Thiele tube or an oil bath.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be seen to escape as a stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9][10][11]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Materials:

  • Pycnometer (of a known volume)

  • Analytical balance

  • Sample of this compound

  • Distilled water (for calibration)

  • Thermostatic bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

  • The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • The water level is adjusted to the mark on the capillary, any excess is wiped off, and the pycnometer is weighed again to determine the weight of the water.

  • The pycnometer is then emptied, dried, and filled with the this compound.

  • The same procedure of thermal equilibration and weighing is repeated for the sample.

  • The density of the this compound is calculated using the following formula:

    Density of sample = (Mass of sample / Mass of water) x Density of water at the measurement temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid sample such as this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination Sample Preparation_BP Prepare Sample in Test Tube Apparatus Setup_BP Assemble Thiele Tube/Oil Bath, Thermometer, and Capillary Sample Preparation_BP->Apparatus Setup_BP Heating Gently Heat the Apparatus Apparatus Setup_BP->Heating Observation_BP Observe Bubble Stream Heating->Observation_BP Cooling and Reading Cool and Record Temperature at Liquid Ingress Observation_BP->Cooling and Reading End End Cooling and Reading->End Pycnometer Prep Clean, Dry, and Weigh Empty Pycnometer Calibration Fill with Water, Equilibrate, and Weigh Pycnometer Prep->Calibration Sample Measurement Fill with Sample, Equilibrate, and Weigh Calibration->Sample Measurement Calculation Calculate Density Sample Measurement->Calculation Calculation->End Start Start Liquid Sample Liquid Sample Start->Liquid Sample Liquid Sample->Sample Preparation_BP Boiling Point Path Liquid Sample->Pycnometer Prep Density Path

References

Methodological & Application

Enantioselective Synthesis of (S)-2-Bromobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of (S)-2-Bromobutanoic acid, a valuable chiral building block in the pharmaceutical industry. The protocols outlined below leverage both classical stereospecific conversion from a chiral pool starting material and a modern organocatalytic approach.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final drug products. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This document details two such methods:

  • Method A: Stereospecific Synthesis from (S)-2-Aminobutanoic Acid via Diazotization. This classic method utilizes the readily available and inexpensive amino acid (S)-2-aminobutanoic acid as a chiral precursor. The synthesis proceeds via a diazotization reaction followed by nucleophilic substitution with bromide, which occurs with retention of configuration.

  • Method B: Organocatalytic α-Bromination of Butanal followed by Oxidation. This modern approach employs a chiral organocatalyst to achieve the enantioselective α-bromination of butanal. The resulting (S)-2-bromobutanal is then oxidized to the target carboxylic acid. This method offers an alternative route that avoids the direct handling of potentially hazardous reagents associated with diazotization.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficacy.

ParameterMethod A: From (S)-2-Aminobutanoic AcidMethod B: Organocatalytic Approach
Starting Material (S)-2-Aminobutanoic acidButanal
Overall Yield 65-75%60-70% (over two steps)
Enantiomeric Excess (e.e.) >98%90-95%
Key Reagents Sodium nitrite, Hydrobromic acidChiral Proline-based catalyst, NBS, Oxidizing agent
Reaction Steps 12

Experimental Protocols

Method A: Stereospecific Synthesis from (S)-2-Aminobutanoic Acid via Diazotization

This protocol describes the conversion of (S)-2-aminobutanoic acid to this compound. The reaction involves the diazotization of the amino group followed by displacement with bromide.

Materials:

  • (S)-2-Aminobutanoic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanoic acid (10.3 g, 100 mmol) in 48% hydrobromic acid (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (8.3 g, 120 mmol) in water (20 mL) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 12 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield this compound as a pale yellow oil.

Expected Outcome:

The procedure should yield approximately 11.7 - 13.4 g (65-75%) of this compound with an enantiomeric excess greater than 98%.

Method B: Organocatalytic α-Bromination of Butanal and Subsequent Oxidation

This two-step protocol involves the enantioselective α-bromination of butanal using a chiral organocatalyst, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Enantioselective α-Bromination of Butanal

Materials:

  • Butanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of butanal (7.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add the chiral catalyst (1.6 g, 5 mol%).

  • Stir the mixture for 10 minutes.

  • Add N-bromosuccinimide (19.6 g, 110 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude (S)-2-bromobutanal. Note: (S)-2-bromobutanal is volatile and should be handled with care. It is recommended to proceed to the next step without extensive purification.

Step 2: Oxidation of (S)-2-Bromobutanal to this compound

Materials:

  • Crude (S)-2-bromobutanal from Step 1

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or another suitable oxidizing agent (e.g., Pinnick oxidation reagents: sodium chlorite and sodium dihydrogen phosphate).

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure (using Jones Oxidation):

  • Dissolve the crude (S)-2-bromobutanal in acetone (150 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until the orange color of the reagent persists.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by adding isopropanol until the green color of the chromium salts is observed.

  • Remove the acetone under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield this compound.

Expected Outcome:

The two-step procedure should provide an overall yield of 60-70% of this compound with an enantiomeric excess of 90-95%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic methods.

MethodA_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start (S)-2-Aminobutanoic Acid diazotization Diazotization & Bromide Displacement (NaNO₂, HBr, 0°C) start->diazotization extraction Extraction with Diethyl Ether diazotization->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound from (S)-2-Aminobutanoic acid.

MethodB_Workflow cluster_step1 Step 1: Asymmetric Bromination cluster_step2 Step 2: Oxidation cluster_product_b Final Product start_b Butanal bromination Organocatalytic α-Bromination (Chiral Catalyst, NBS, 0°C) start_b->bromination workup1 Aqueous Workup bromination->workup1 intermediate (S)-2-Bromobutanal workup1->intermediate oxidation Oxidation (e.g., Jones Reagent) intermediate->oxidation workup2 Extraction & Purification oxidation->workup2 product_b This compound workup2->product_b

Caption: Two-step workflow for the synthesis of this compound via an organocatalytic approach.

Application Notes and Protocols: (S)-2-Bromobutanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Bromobutanoic acid is a valuable chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a chiral center with a reactive bromide, allows for versatile synthetic transformations. These notes detail the applications of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the anticonvulsant drug Levetiracetam. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in utilizing this important chiral synthon.

Introduction to this compound

This compound, also known as (S)-α-Bromobutyric acid, is an organobromine compound that serves as a critical intermediate in organic synthesis.[1][2] Its chirality is fundamental to its utility, enabling the construction of enantiomerically pure pharmaceutical compounds, where specific stereoisomers are responsible for therapeutic activity. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₇BrO₂[3][4]
Molecular Weight 167.00 g/mol [3][4]
CAS Number 32659-49-7[5]
Appearance Colorless to yellowish oily liquid[2]
Density 1.567 g/mL at 25 °C[2][3]
Melting Point -4 °C[2][5]
Boiling Point 99-103 °C / 10 mmHg[2][6]
Refractive Index n20/D 1.474[2][6]
Solubility Soluble in alcohol and ether; soluble in 15 parts water.[2][6]

Core Application: Synthesis of Levetiracetam

Levetiracetam is a widely used antiepileptic drug for treating various types of seizures.[7] The therapeutic activity resides exclusively in the (S)-enantiomer. This compound is a key starting material for a highly efficient and stereospecific synthesis of Levetiracetam.[1]

Synthetic Pathway Overview

The synthesis involves the reaction of this compound with 2-pyrrolidinone to form an intermediate, which is then converted to Levetiracetam through esterification and ammonolysis.[1] A key advantage of this route is the retention of the chiral center's configuration from the starting material to the final product.

G S2BBA This compound EsterInt Ester Intermediate S2BBA->EsterInt Esterification (e.g., DCC) AmideInt (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid EsterInt->AmideInt Nucleophilic Substitution (2-pyrrolidinone, base) Levetiracetam Levetiracetam AmideInt->Levetiracetam Amidation (e.g., Ethyl Chloroformate, Triethylamine, Ammonolysis)

Figure 1: Synthetic pathway for Levetiracetam from this compound.

Experimental Protocol: Synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam)

This protocol is a composite representation based on established synthetic routes.[1] Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Esterification of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate.

Step 2: Nucleophilic Substitution with 2-Pyrrolidinone

  • Setup: In a separate flask, prepare a solution of 2-pyrrolidinone (1.2 eq) in an anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF).

  • Base Addition: Cool the solution to 0 °C and add a strong base (e.g., Sodium hydride, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrrolidinone anion.

  • Coupling Reaction: Cool the anion solution to 0 °C and add the crude ester intermediate from Step 1, dissolved in anhydrous THF, dropwise.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid intermediate via column chromatography.

Step 3: Amidation to form Levetiracetam

  • Setup: Dissolve the purified intermediate from Step 2 (1.0 eq) in anhydrous THF.

  • Activation: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of ethyl chloroformate (1.2 eq). Stir for 1 hour at 0 °C.

  • Ammonolysis: Bubble ammonia gas through the solution at 0 °C for 2-3 hours, or add a concentrated solution of ammonia in methanol and stir at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization: Concentrate the organic layer and recrystallize the crude product from acetone or ethyl acetate to yield pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).[1]

Quantitative Data

While specific yields can vary significantly based on reaction scale and optimization, the following table provides target data based on literature.

Table 2: Representative Reaction Data for Levetiracetam Synthesis
StepProductTypical YieldPurity (Target)Enantiomeric Excess (e.e.)
1-3Levetiracetam60-75% (overall)>99%>99%

Application in ACE Inhibitor Synthesis (Cilazapril)

This compound can also serve as a precursor for chiral intermediates used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Cilazapril.[8][9] The synthesis often involves creating a key intermediate like (S)-homophenylalanine, which is a pharmacophore for many "pril" drugs.[8] The bromo-acid can be converted to the corresponding amino acid via nucleophilic substitution with an ammonia equivalent, followed by further elaboration.

Generalized Synthetic Workflow

G cluster_0 Intermediate Synthesis cluster_1 ACE Inhibitor Core Synthesis S2BBA This compound S2ABA (S)-2-Aminobutanoic acid derivative S2BBA->S2ABA Amination (e.g., NaN₃ then H₂) Pril_Intermediate Key 'Pril' Intermediate S2ABA->Pril_Intermediate Coupling with bicyclic core Cilazapril Cilazapril Pril_Intermediate->Cilazapril Further Elaboration & Deprotection

Figure 2: General workflow for utilizing this compound in ACE inhibitor synthesis.

Protocol: Synthesis of (S)-2-Aminobutanoic Acid Derivative

This protocol outlines the conversion of the bromo-acid to the corresponding amino-acid, a versatile intermediate.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Dimethylformamide (DMF).

  • Azide Formation: Add sodium azide (NaN₃) (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ether to remove unreacted starting material. Acidify the aqueous layer with HCl (e.g., 2M HCl) and then extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-2-azidobutanoic acid.

  • Reduction: Dissolve the crude azido-acid in methanol. Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

  • Finalization: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanoic acid derivative. Further purification can be achieved by crystallization or chromatography.

Safety and Handling

2-Bromobutanoic acid is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of important pharmaceuticals. Its application in the industrial-scale production of Levetiracetam highlights its significance. The protocols and data presented herein provide a foundational guide for researchers to leverage this versatile intermediate in the development of new and existing drug molecules, ensuring high enantiomeric purity in the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids. This process is particularly valuable for introducing a bromine atom at the carbon adjacent to the carboxyl group, yielding α-bromo carboxylic acids. These products are versatile intermediates in the synthesis of a wide array of more complex organic molecules, including amino acids and hydroxy acids.[1][2] This document provides a detailed protocol for the synthesis of 2-bromobutanoic acid from butanoic acid using the HVZ reaction. The synthesis involves the α-bromination of butanoic acid, a process that leverages the reactivity of bromine with carboxylic acids under controlled conditions to ensure high yield and purity.[3]

2-Bromobutanoic acid, also known as α-bromobutyric acid, is a chiral compound with significant applications in the pharmaceutical and chemical industries.[3][4] It serves as a key building block in the preparation of various compounds, including the anticonvulsant medication Levetiracetam.[4] The presence of the bromine atom at the α-position makes it a reactive intermediate for nucleophilic substitution reactions.[1][2]

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism.[5] Initially, the carboxylic acid reacts with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine, to form an acyl bromide.[6][7][8] The acyl bromide readily tautomerizes to its enol form. This enol intermediate is then rapidly brominated at the α-carbon.[5][7][9] The resulting α-bromo acyl bromide can then undergo hydrolysis during the workup to yield the final α-bromo carboxylic acid product.[5][6]

Experimental Protocol

This protocol details the synthesis of 2-bromobutanoic acid from butanoic acid.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Purity
Butanoic AcidC₄H₈O₂88.111.0 molSigma-Aldrich, ≥99%
Red PhosphorusP30.97Catalytic amountAcros Organics, 98.9%
BromineBr₂159.811.1 molFisher Scientific, 99.5%
Thionyl Chloride (optional)SOCl₂118.971.1 eqAlfa Aesar, 99%
WaterH₂O18.02As neededDistilled
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Sodium BicarbonateNaHCO₃84.01As neededSaturated solution
Magnesium SulfateMgSO₄120.37As neededAnhydrous

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer.

  • Initial Charge: Charge the flask with butanoic acid (1.0 mol) and a catalytic amount of red phosphorus.

  • Bromine Addition: Slowly add bromine (1.1 mol) to the reaction mixture through the dropping funnel. The addition should be done cautiously to control the exothermic reaction. Some procedures may call for the initial formation of an acid chloride using a reagent like thionyl chloride before the addition of bromine and phosphorus.[6][10]

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours until the reaction is complete, which is often indicated by the disappearance of the red bromine color. The reaction conditions can be harsh, requiring high temperatures and extended reaction times.[6][9]

  • Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to hydrolyze the intermediate α-bromo acyl bromide to 2-bromobutanoic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acids and bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromobutanoic acid. The boiling point of 2-bromobutanoic acid is reported to be between 99-103°C at 10 mmHg.[3][4]

Safety Precautions: Bromine and thionyl chloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Physicochemical Properties of 2-Bromobutanoic Acid

PropertyValueReference
Molecular FormulaC₄H₇BrO₂[3]
Molecular Weight167.00 g/mol [3]
AppearanceColorless clear liquid[3][4]
Density1.567 g/mL[3]
Melting Point-4 °C[3]
Boiling Point99-103 °C at 10 mmHg[3][4]
Purity (Typical)≥99.0% (GC)[3]
SolubilitySoluble in water, ethanol, and acetone[1][11]

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reactant Ratio (Butanoic Acid:Bromine)1:1.1
CatalystRed Phosphorus
Reaction TemperatureReflux
Reaction TimeSeveral hours
Typical Yield85% (as reported for a similar α-bromo ester synthesis)[6]

Visualizations

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Butanoic_Acid Butanoic Acid Acyl_Bromide Butanoyl Bromide Butanoic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Acyl_Bromide_2 Butanoyl Bromide Enol Enol Form Enol_2 Enol Form Acyl_Bromide_2->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromobutanoyl Bromide Enol_2->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Alpha_Bromo_Acyl_Bromide_2 2-Bromobutanoyl Bromide Final_Product 2-Bromobutanoic Acid Alpha_Bromo_Acyl_Bromide_2->Final_Product + H₂O H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental_Workflow Start Starting Materials (Butanoic Acid, Red P, Br₂) Reaction Reaction Setup & Reflux Start->Reaction Workup Aqueous Workup (Hydrolysis) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Washing Washing with H₂O & NaHCO₃ Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure 2-Bromobutanoic Acid Purification->Product

Caption: Experimental Workflow for 2-Bromobutanoic Acid Synthesis.

References

Application Notes and Protocols: Synthesis of Levetiracetam Utilizing (S)-2-Bromobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Levetiracetam, a prominent anti-epileptic agent. The described synthetic pathway commences with racemic 2-bromobutanoic acid, which is converted to a key chiral intermediate, (S)-2-aminobutanamide, through a resolution process. This intermediate is then utilized in the final steps to yield Levetiracetam.

Introduction

Levetiracetam, the (S)-enantiomer of etiracetam, is a widely prescribed second-generation antiepileptic drug. Its synthesis requires a stereoselective approach to ensure the formation of the desired enantiomer, as the pharmacological activity resides primarily in the (S)-isomer. One common industrial strategy involves the resolution of a racemic intermediate derived from 2-bromobutanoic acid. This document outlines the key steps of this synthetic route, providing detailed experimental protocols and quantitative data to guide researchers in the replication and optimization of this process.

Overall Synthesis Workflow

The synthesis of Levetiracetam from racemic 2-bromobutanoic acid can be conceptually divided into three main stages:

  • Synthesis of Racemic 2-Aminobutanamide: Conversion of 2-bromobutanoic acid to its corresponding racemic amide.

  • Chiral Resolution: Separation of the desired (S)-2-aminobutanamide from the racemic mixture.

  • Synthesis of Levetiracetam: Conversion of (S)-2-aminobutanamide hydrochloride to the final active pharmaceutical ingredient (API).

Levetiracetam Synthesis Workflow A Racemic 2-Bromobutanoic Acid B Racemic 2-Aminobutanamide A->B Amidation C (S)-2-Aminobutanamide Tartrate Salt B->C Chiral Resolution with L-(+)-tartaric acid D (S)-2-Aminobutanamide Hydrochloride C->D Salt Conversion E Levetiracetam D->E Acylation & Cyclization

Figure 1: Overall workflow for the synthesis of Levetiracetam.

Experimental Protocols

Stage 1: Synthesis of Racemic 2-Aminobutanamide from 2-Bromobutanoic Acid

This stage involves the conversion of the carboxylic acid group of 2-bromobutanoic acid to an amide, followed by the substitution of the bromine atom with an amino group.

Protocol 1: Synthesis of Racemic 2-Bromobutanamide

  • In a suitable reaction vessel, charge 2-bromobutanoic acid and an ether solvent (e.g., diethyl ether or diisopropyl ether).

  • Cool the mixture to a temperature between -5°C and 0°C.

  • Slowly add thionyl chloride (1.0 equivalent) to the stirred solution.

  • Subsequently, add 28% aqueous ammonia (2.0 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for 4-6 hours at 5°C.

  • Separate the organic layer, wash it with water, and concentrate it under reduced pressure to obtain crude 2-bromobutanamide as a solid.

Protocol 2: Synthesis of Racemic 2-Aminobutanamide

  • To a reaction vessel, add the crude 2-bromobutanamide from the previous step and 28% aqueous ammonia.

  • Heat the mixture to 60°C and stir for 10-20 hours.

  • Monitor the reaction for completion by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, evaporate the solvent to dryness.

  • Recrystallize the resulting solid from methanol to yield purified DL-2-aminobutanamide.[1]

ParameterValueReference
2-Bromobutanamide Yield 90.4%[1]
DL-2-Aminobutanamide Yield 70-74%[1]

Table 1: Quantitative data for the synthesis of racemic 2-aminobutanamide.

Stage 2: Chiral Resolution of Racemic 2-Aminobutanamide

This critical step isolates the desired (S)-enantiomer by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid.

Chiral Resolution Workflow cluster_0 Salt Formation & Crystallization cluster_1 Salt Conversion A Racemic 2-Aminobutanamide B Dissolve in Methanol A->B C Add L-(+)-Tartaric Acid B->C D Reflux C->D E Cool and Crystallize D->E F Filter to isolate (S)-2-Aminobutanamide Tartrate E->F G (S)-2-Aminobutanamide Tartrate H Treat with HCl in Isopropanol G->H I (S)-2-Aminobutanamide Hydrochloride H->I

Figure 2: Workflow for the chiral resolution and salt conversion.

Protocol 3: Resolution of (S)-2-Aminobutanamide

  • Suspend racemic 2-aminobutanamide (1.0 eq) in methanol.

  • Add L-(+)-tartaric acid (1.0-1.5 eq) to the suspension at room temperature.

  • Heat the mixture to reflux for approximately 30 minutes, during which a salt will precipitate.

  • Cool the mixture to 40-50°C and filter the solid.

  • The collected solid is the (S)-(+)-2-aminobutanamide tartrate salt.

Protocol 4: Conversion to (S)-2-Aminobutanamide Hydrochloride

  • Suspend the (S)-(+)-2-aminobutanamide tartrate salt in isopropanol.

  • Cool the mixture to below -5°C.

  • Add a solution of hydrogen chloride in isopropanol (1.5 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and collect the precipitated (S)-2-aminobutanamide hydrochloride by filtration.[2]

ParameterValueReference
(S)-(+)-2-aminobutanamide tartrate salt Yield Approx. 83 g from 102 g of racemic amideEuropean Patent EP1879861A2
Optical Purity (e.e.) ≥99%European Patent EP2524910A1

Table 2: Quantitative data for the chiral resolution step.

Stage 3: Synthesis of Levetiracetam

The final stage involves the acylation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

Protocol 5: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

  • In a reaction vessel, suspend (S)-2-aminobutanamide hydrochloride (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile.

  • Cool the mixture to between -5°C and 0°C.

  • Add a phase transfer catalyst such as tetrabutylammonium bromide (0.01-0.02 eq).

  • Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in acetonitrile.

  • Allow the reaction to warm to 20°C and stir for 2 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The residue can be purified by slurrying in ethyl acetate to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[3]

Protocol 6: Cyclization to Levetiracetam

  • Dissolve the (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide intermediate and tetrabutylammonium bromide in dichloromethane.

  • Cool the solution to between -5°C and 0°C.

  • Slowly add powdered potassium hydroxide.

  • Allow the reaction to slowly warm to room temperature and stir for 30 minutes.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain pure Levetiracetam.[3]

ParameterValueReference
(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide Yield 93.4%[3]
Levetiracetam Yield (from intermediate) 80.9%[3]
Levetiracetam Purity >99.5%U.S. Patent US20040259933A1
Levetiracetam Melting Point 116-120°CChinese Patent CN102382027A

Table 3: Quantitative data for the final synthesis of Levetiracetam.

Conclusion

The synthetic route to Levetiracetam starting from racemic 2-bromobutanoic acid via the chiral resolution of the intermediate 2-aminobutanamide is a well-established and industrially viable process. The protocols and data presented in these application notes provide a detailed framework for researchers and drug development professionals to successfully synthesize this important antiepileptic drug. Careful control of reaction conditions, particularly during the resolution and cyclization steps, is crucial for achieving high yields and enantiomeric purity.

References

Application Notes and Protocols for the Esterification of (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of (S)-2-Bromobutanoic acid, a valuable chiral building block in the synthesis of various pharmaceuticals. The protocols cover three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the substrate and desired outcome, particularly concerning the preservation of stereochemical integrity.

Introduction

This compound is a key intermediate in the synthesis of numerous chiral compounds, including the anti-epileptic drug Levetiracetam. The esterification of this acid is a fundamental transformation, and the choice of method can significantly impact reaction efficiency, yield, and the preservation of the stereocenter's configuration. These protocols are designed to provide researchers with a reliable starting point for the synthesis of various esters of this compound.

Data Summary

The following table summarizes typical yields for the esterification of this compound using different methods and alcohols. Please note that yields can vary based on specific reaction conditions and the scale of the reaction.

Esterification MethodAlcoholProductTypical Yield (%)Enantiomeric Excess (%)
Fischer EsterificationMethanolMethyl (S)-2-bromobutanoate65-99%[1]High (retention)
Fischer EsterificationEthanolEthyl (S)-2-bromobutanoateNot specifiedHigh (retention)
Steglich EsterificationIsopropanolIsopropyl (S)-2-bromobutanoateHigh[2]High (retention)
Steglich EsterificationBenzyl AlcoholBenzyl (S)-2-bromobutanoateHigh[2]High (retention)
Mitsunobu ReactionPhenolPhenyl (S)-2-bromobutanoateHigh (inversion)[3]High (inversion)[3]

Experimental Protocols

Fischer Esterification of this compound with Methanol

This method is a classic, acid-catalyzed esterification suitable for primary and secondary alcohols.[4][5] It is a reversible reaction, and thus, an excess of the alcohol is typically used to drive the equilibrium towards the product.[1]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (S)-2-bromobutanoate.

  • Purify the crude product by vacuum distillation if necessary.

Expected Outcome: This procedure typically affords methyl (S)-2-bromobutanoate in good to excellent yields with retention of the stereochemical configuration.

Steglich Esterification of this compound with Isopropanol

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7] It is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[6]

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude isopropyl (S)-2-bromobutanoate by column chromatography on silica gel.

Expected Outcome: The Steglich esterification typically provides high yields of the corresponding ester with retention of stereochemistry.[2]

Mitsunobu Reaction of this compound with Phenol

The Mitsunobu reaction allows for the esterification of acidic nucleophiles, such as phenols, with primary or secondary alcohols under mild, neutral conditions.[3][8] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center.[3] However, in the case of esterifying a carboxylic acid, the stereocenter of the acid remains unaffected. For the purpose of demonstrating the versatility of this reaction, a protocol for the esterification of an alcohol with this compound is provided, which would result in inversion at the alcohol's stereocenter if it were chiral.

Materials:

  • This compound

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.2 eq), phenol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired phenyl (S)-2-bromobutanoate from triphenylphosphine oxide and the hydrazine byproduct.

Expected Outcome: The Mitsunobu reaction is known for its high yields and clean inversion of stereochemistry when a chiral alcohol is used.[3] When esterifying a chiral carboxylic acid, the stereocenter of the acid is preserved.

Visualizations

The following diagrams illustrate the general workflows for the described esterification protocols.

Fischer_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mix Dissolve Acid in Alcohol Acid->Mix Alcohol Methanol Alcohol->Mix Catalyst H₂SO₄ (cat.) Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Mix->Add_Catalyst Reflux Reflux (2-4h) Add_Catalyst->Reflux Evaporate Remove Excess Alcohol Reflux->Evaporate Extract Extraction with Ether Evaporate->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Methyl (S)-2-bromobutanoate Purify->Product

Caption: Workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mix Dissolve Reactants in DCM Acid->Mix Alcohol Isopropanol Alcohol->Mix DCC DCC Add_DCC Add DCC at 0°C DCC->Add_DCC DMAP DMAP (cat.) DMAP->Mix Mix->Add_DCC Stir Stir at RT (3-6h) Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Wash (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isopropyl (S)-2-bromobutanoate Purify->Product

Caption: Workflow for Steglich Esterification.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mix Dissolve Reactants in THF Acid->Mix Alcohol Phenol Alcohol->Mix PPh3 PPh₃ PPh3->Mix DEAD DEAD/DIAD Add_DEAD Add DEAD/DIAD DEAD->Add_DEAD Cool Cool to 0°C Mix->Cool Cool->Add_DEAD Stir Stir at RT (12-24h) Add_DEAD->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Phenyl (S)-2-bromobutanoate Purify->Product

References

Application Note: Derivatization of (S)-2-Bromobutanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromobutanoic acid is a chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric purity is a crucial aspect of quality control in drug development and manufacturing.

Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of polar compounds such as carboxylic acids by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes.[1] Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a given analytical method.[2][3] For the GC analysis of this compound, derivatization is employed to increase its volatility and thermal stability.

This application note provides detailed protocols for two primary strategies for the derivatization of this compound for GC analysis:

  • Indirect Chiral Separation: Formation of diastereomeric derivatives using a chiral derivatizing agent, followed by separation on a conventional achiral GC column.[4]

  • Direct Chiral Separation: Formation of an achiral derivative to enhance volatility, followed by separation of the enantiomers on a chiral GC stationary phase.[5][6]

Experimental Protocols

This protocol describes the formation of diastereomeric esters by reacting this compound with a chiral alcohol, (R)-(-)-2-butanol. The resulting diastereomers can be separated on a standard achiral GC column.

Reagents and Materials:

  • This compound

  • (R)-(-)-2-Butanol

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Heating block or water bath

  • Vortex mixer and centrifuge

  • Gas-tight syringes

Procedure:

  • Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.

  • Add 1 mL of anhydrous toluene and 200 µL of (R)-(-)-2-butanol to the vial.

  • Carefully add 50 µL of thionyl chloride to the mixture. (Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood).

  • Seal the vial tightly and heat at 60°C for 1 hour to facilitate the esterification reaction.

  • After cooling to room temperature, carefully add 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and excess reagents.

  • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The resulting solution is now ready for injection into a GC system equipped with an achiral capillary column.

This method involves the conversion of this compound to its methyl ester, which increases its volatility for analysis on a chiral GC column. The Fischer esterification method is commonly used for this purpose.[7][8]

Reagents and Materials:

  • This compound

  • Methanol (anhydrous)

  • Acid catalyst (e.g., concentrated sulfuric acid or 14% Boron trifluoride in methanol)

  • Hexane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials

  • Heating block or reflux apparatus

Procedure:

  • To 1-5 mg of this compound in a reaction vial, add 1 mL of anhydrous methanol.

  • Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

  • Seal the vial and heat the mixture at 70°C for 2 hours.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper organic (hexane) layer to a new vial.

  • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer with anhydrous sodium sulfate.

  • The sample is now ready for analysis on a GC system equipped with a suitable chiral stationary phase.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained using the described derivatization protocols. Actual results may vary based on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Data for Diastereomeric Esters on an Achiral Column

AnalyteDerivatizing AgentGC ColumnRetention Time of Diastereomer 1 (min)Retention Time of Diastereomer 2 (min)Separation Factor (α)
2-Bromobutanoic acid(R)-(-)-2-ButanolDB-5 (or equivalent)15.816.21.025
2-Bromobutanoic acid(-)-MentholDB-17 (or equivalent)25.426.11.028

Table 2: Chromatographic Data for Achiral Esters on a Chiral Column

AnalyteDerivatizing AgentGC ColumnRetention Time of Enantiomer 1 (min)Retention Time of Enantiomer 2 (min)Resolution (Rs)
Methyl 2-bromobutanoateMethanolChirasil-DEX CB12.512.91.8
Ethyl 2-bromobutanoateEthanolRt-βDEXsm14.214.72.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_method1 Method 1: Diastereomeric Esterification cluster_method2 Method 2: Achiral Esterification cluster_data_analysis Data Analysis start This compound derivatization Derivatization start->derivatization chiral_reagent Add Chiral Alcohol ((R)-(-)-2-Butanol) derivatization->chiral_reagent achiral_reagent Add Achiral Alcohol (Methanol) derivatization->achiral_reagent achiral_gc Analysis on Achiral GC Column chiral_reagent->achiral_gc quantification Peak Integration and Quantification achiral_gc->quantification chiral_gc Analysis on Chiral GC Column achiral_reagent->chiral_gc chiral_gc->quantification ee_determination Enantiomeric Excess Determination quantification->ee_determination

Caption: Experimental workflow for the derivatization and GC analysis of this compound.

signaling_pathway S_Acid (S)-2-Bromobutanoic Acid Reaction Esterification (e.g., with SOCl₂) S_Acid->Reaction R_Alcohol (R)-(-)-2-Butanol R_Alcohol->Reaction Diastereomers Diastereomeric Esters ((S,R) and (R,R)) Reaction->Diastereomers Separation Separation on Achiral GC Column Diastereomers->Separation Peak1 Peak 1 (e.g., S,R-ester) Separation->Peak1 Different Retention Times Peak2 Peak 2 (e.g., R,R-ester) Separation->Peak2

Caption: Logical relationship in diastereomeric derivatization for GC analysis.

References

The Role of (S)-2-Bromobutanoic Acid in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Bromobutanoic acid is a valuable chiral building block in asymmetric synthesis, primarily utilized for the introduction of a stereogenic center in the development of active pharmaceutical ingredients (APIs). Its utility lies in its bifunctional nature, possessing both a carboxylic acid and a chiral center with a bromine atom, a good leaving group for nucleophilic substitution reactions. This allows for the stereospecific introduction of the (S)-configured ethyl group into a target molecule.

This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of key pharmaceutical intermediates.

Application 1: Synthesis of (S)-2-Aminobutyramide, a Key Intermediate for Levetiracetam

This compound is a crucial starting material in a common synthetic route to Levetiracetam, an anticonvulsant medication. The synthesis involves the initial conversion of this compound to (S)-2-aminobutyramide, which retains the stereochemistry at the chiral center. This is typically achieved through a two-step process involving ammonolysis of the corresponding acid chloride or ester. A more direct approach starts with racemic 2-bromobutyric acid, followed by resolution of the resulting 2-aminobutyramide.

A patented method describes a process starting with 2-bromobutyric acid, which undergoes an ammonolysis reaction to produce 2-aminobutyramide.[1] The racemic 2-aminobutyramide is then resolved using L-(+)-tartaric acid to selectively crystallize the (S)-(+)-2-aminobutyramide tartrate salt.[1] This enantiomerically enriched intermediate is then used in the subsequent steps to synthesize Levetiracetam.[1]

Experimental Protocol: Synthesis and Resolution of 2-Aminobutyramide from 2-Bromobutyric Acid

This protocol is adapted from a patented industrial process.[1]

Step 1: Ammonolysis of 2-Bromobutyric Acid

  • Reaction Setup: A suitable pressure reactor is charged with 2-bromobutyric acid.

  • Ammonolysis: The reactor is cooled and charged with aqueous ammonia. The reaction mixture is heated, and the pressure is maintained within a specified range.

  • Work-up: After the reaction is complete, the mixture is concentrated to dryness. Methanol is added to the residue to induce crystallization of 2-aminobutyramide.

  • Isolation: The solid 2-aminobutyramide is collected by filtration and dried.

Step 2: Resolution of (±)-2-Aminobutyramide

  • Dissolution: The racemic 2-aminobutyramide is dissolved in methanol.

  • Resolving Agent: A solution of L-(+)-tartaric acid in methanol is added to the 2-aminobutyramide solution, along with a catalytic amount of salicylic aldehyde.

  • Crystallization: The mixture is stirred, allowing for the selective crystallization of (S)-(+)-2-aminobutyramide tartrate.

  • Isolation: The crystalline solid is collected by filtration, washed with methanol, and dried.

Data Presentation
StepReactantProductReagentsMolar YieldPurity
12-Bromobutyric acid(±)-2-AminobutyramideAqueous Ammonia>85%>98%
2(±)-2-Aminobutyramide(S)-(+)-2-Aminobutyramide TartrateL-(+)-Tartaric acid, Salicylic aldehyde>88% (for the S-enantiomer)>99.9%

Note: The yields and purities are based on the data reported in the patent CN102382027A.[1] The patent does not specify the enantiomeric excess after resolution, but the high purity of the final Levetiracetam product suggests a very high enantiomeric purity of the intermediate.

Logical Workflow for Levetiracetam Synthesis

G cluster_0 Preparation of (S)-2-Aminobutyramide cluster_1 Synthesis of Levetiracetam A 2-Bromobutyric Acid B (±)-2-Aminobutyramide A->B Ammonolysis C (S)-(+)-2-Aminobutyramide Tartrate B->C Resolution with L-(+)-Tartaric Acid D (S)-2-Aminobutyramide C->D Neutralization E Levetiracetam D->E Reaction with 4-Chlorobutyryl Chloride F Purification E->F G Final Product: (S)-Levetiracetam F->G

Caption: Synthetic pathway to (S)-Levetiracetam.

Application 2: this compound as a Chiral Auxiliary

Beyond its role as a direct precursor, derivatives of this compound can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

While direct use of this compound as an auxiliary is less common, its derivatives, such as amides or esters, can be utilized to control the stereochemistry of enolate alkylation or aldol reactions. The bulky chiral fragment shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus inducing asymmetry.

Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound (General Procedure)

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derived from a chiral acid, which is a common strategy in asymmetric synthesis. A similar principle can be applied using derivatives of this compound.

  • Preparation of the Chiral Auxiliary Adduct:

    • This compound is converted to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

    • The resulting acid chloride is then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine or n-butyllithium) to form the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • The N-acyl oxazolidinone is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).

    • A strong base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) is added to generate the corresponding enolate.

    • The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary is cleaved from the alkylated product. Common methods include hydrolysis with aqueous acid or base, or reduction with a hydride reagent (e.g., lithium borohydride) to yield the corresponding carboxylic acid, ester, or alcohol.

  • Purification and Analysis:

    • The product is purified by chromatography to separate the desired diastereomer.

    • The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are determined by chiral HPLC or NMR analysis of a suitable derivative.

Data Presentation
StepSubstrateProductKey ReagentsDiastereomeric Ratio (d.r.)
2N-Acyl OxazolidinoneAlkylated N-Acyl OxazolidinoneStrong Base, Alkyl HalideTypically >90:10

Note: The diastereomeric ratio is highly dependent on the specific chiral auxiliary, substrate, electrophile, and reaction conditions.

Logical Workflow for Asymmetric Alkylation

G A This compound Derivative C N-Acyl Chiral Auxiliary A->C B Chiral Auxiliary B->C Coupling D Chiral Enolate C->D Deprotonation E Alkylated Chiral Adduct D->E Alkylation with Electrophile (R-X) F Enantiomerically Enriched Product E->F Cleavage G Recovered Chiral Auxiliary E->G Cleavage

Caption: Asymmetric alkylation using a chiral auxiliary.

References

Application Notes and Protocols: (S)-2-Bromobutanoic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. (S)-2-Bromobutanoic acid is a chiral carboxylic acid that can be employed as a resolving agent for racemic bases, such as amines, through the formation of diastereomeric salts. This document provides detailed application notes and protocols for the use of this compound in this capacity, targeting researchers, scientists, and professionals in drug development.

The fundamental principle behind this resolution technique lies in the reaction of the racemic mixture (containing both R and S enantiomers of a base) with a single enantiomer of a chiral acid, in this case, this compound. This reaction forms a mixture of diastereomeric salts: [(S)-acid • (R)-base] and [(S)-acid • (S)-base]. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility, which allows for their separation through methods like fractional crystallization. Once separated, the individual enantiomers of the base can be recovered by treating the diastereomeric salts with a strong base.

Applications

This compound serves as a valuable resolving agent for a variety of racemic primary, secondary, and tertiary amines. Its application is particularly relevant in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Experimental Protocols

The following protocols provide a general framework for the resolution of a racemic amine using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific substrate.

Protocol 1: Formation and Separation of Diastereomeric Salts

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic amine in an appropriate solvent (e.g., ethanol, methanol, acetone, or a mixture). The choice of solvent is critical and often determined empirically to achieve differential solubility of the diastereomeric salts.

  • Addition of Resolving Agent: Add an equimolar amount of this compound to the solution. The resolving agent can be added as a solid or as a solution in the same solvent.

  • Crystallization: Allow the mixture to stand at a controlled temperature (e.g., room temperature or below) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.

  • Isolation: Collect the precipitated crystals by filtration.

  • Purification: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. The diastereomeric purity of the crystals can be enhanced by recrystallization.

Protocol 2: Recovery of the Enantiomer

  • Salt Dissolution: Dissolve the isolated diastereomeric salt in water.

  • Basification: Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution to deprotonate the amine and liberate the free enantiomer.

  • Extraction: Extract the liberated enantiopure amine into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Isolation: Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure enantiomer.

  • Recovery of Resolving Agent: The aqueous layer containing the sodium salt of this compound can be acidified with a strong acid (e.g., hydrochloric acid) and extracted with an organic solvent to recover the resolving agent for reuse.

Data Presentation

The efficiency of the resolution process is evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved amine. The diastereomeric excess (d.e.) of the crystallized salt is also a key parameter.

Racemic AmineResolving AgentSolventDiastereomeric Excess (d.e.) of Crystals (%)Yield of Resolved Amine (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
Racemic Amine AThis compoundEthanol954598
Racemic Amine BThis compoundAcetone924096

Note: The data presented in this table is illustrative. Actual results will vary depending on the specific racemic amine and experimental conditions.

Visualizations

Diagram 1: General Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Enantiomer Recovery racemic_mixture Racemic Mixture ((R)-Amine & (S)-Amine) reaction Reaction racemic_mixture->reaction resolving_agent This compound resolving_agent->reaction diastereomers Mixture of Diastereomers ([(S)-Acid•(R)-Amine] & [(S)-Acid•(S)-Amine]) reaction->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., [(S)-Acid•(R)-Amine]) separation->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble basification Basification (e.g., NaOH) less_soluble->basification pure_enantiomer Pure (R)-Amine basification->pure_enantiomer recovered_agent Recovered this compound basification->recovered_agent

Caption: Workflow of chiral resolution using this compound.

Diagram 2: Logical Relationship of Chiral Resolution

G racemic Racemic Mixture (R)-Enantiomer (S)-Enantiomer diastereomeric_mixture Diastereomeric Mixture [(S)-Acid•(R)-Base] [(S)-Acid•(S)-Base] racemic->diastereomeric_mixture + Resolving Agent resolving Chiral Resolving Agent This compound resolving->diastereomeric_mixture separated Separated Diastereomers Solid Crystal Mother Liquor diastereomeric_mixture->separated Separation recovered Recovered Products Pure (R)-Enantiomer Pure (S)-Enantiomer (from liquor) separated->recovered Liberation

Caption: Logical steps in diastereomeric salt resolution.

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of (S)-2-Bromobutanoic acid via vacuum distillation.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound in a direct question-and-answer format.

Question: My distillation is running, but no distillate is collecting in the receiving flask. What should I do?

Answer: This is a common issue that can stem from several factors:

  • Inadequate Vacuum: The pressure in the system may not be low enough to reduce the boiling point sufficiently. Verify that all joints are properly greased and sealed to prevent leaks.[1] Check your vacuum pump for proper function and ensure the vacuum tubing is intact. A vacuum gauge is essential for monitoring the system pressure.

  • Insufficient Heating: The heating mantle temperature may be too low. The temperature of the feed should be close to the temperature of the feed tray to ensure proper separation.[2] Gradually increase the heat, but do not exceed the decomposition temperature of the acid.

  • Poor Insulation: The distillation column and head may be losing too much heat to the environment, causing the vapor to condense before it reaches the condenser.[1] Insulate the column with glass wool or aluminum foil to minimize heat loss.[3]

  • System Not at Equilibrium: Distillation requires time to reach a state of equilibrium between the liquid and vapor phases. Allow the system to stabilize before expecting to collect the distillate.

Question: The liquid in the distillation flask is bumping violently. How can I stop this?

Answer: Bumping, or sudden, violent boiling, is a significant hazard in vacuum distillation.

  • Stirring is Essential: You must use a magnetic stir bar and stir plate to ensure smooth boiling.[3][4] The stirring action provides nucleation sites, preventing the liquid from superheating.

  • Do Not Use Boiling Chips: Boiling chips are ineffective under vacuum because the trapped air in their pores is quickly removed, rendering them useless.[3][4] Always use a mechanical stirrer or a magnetic stir bar.

Question: The pressure in my system keeps fluctuating or won't go low enough. What is the cause?

Answer: Stable, low pressure is critical for successful vacuum distillation.[5][6]

  • System Leaks: The most common cause is a leak in the apparatus. Carefully inspect and re-grease all ground-glass joints.[4] Ensure the vacuum hose is securely attached and has no cracks.

  • Vacuum Source Issues: If using a water aspirator, fluctuations in water pressure will affect the vacuum.[3] For more consistent and lower pressures, a rotary vane vacuum pump is recommended.

  • Contaminated Pump Oil: If using an oil-based pump, contaminated oil will prevent it from reaching its ultimate vacuum level. Change the pump oil if it appears cloudy or discolored.

  • Inadequate Vacuum Trap: A properly functioning vacuum trap, often cooled with dry ice/acetone, is necessary to protect the pump from corrosive vapors and maintain its integrity.[4]

Question: My final product is dark or discolored. What went wrong?

Answer: A discolored distillate often indicates thermal decomposition. This compound, like many organic compounds, can decompose at high temperatures.[7]

  • Temperature is Too High: The primary solution is to distill at a lower temperature. This can be achieved by improving the vacuum to further reduce the compound's boiling point.[8]

  • Heating Mantle Setting: Avoid excessively high heating mantle settings. Heat the flask gradually and evenly.

Question: I am concerned about racemization of the (S)-enantiomer. How can I minimize this risk?

Answer: Racemization can occur if the chiral center is subjected to conditions that allow for inversion of stereochemistry, such as high heat.

  • Lowest Possible Temperature: The most effective way to prevent racemization is to perform the distillation at the lowest possible temperature.[9] This requires achieving a high vacuum (low pressure).

  • Minimize Distillation Time: Prolonged exposure to heat increases the risk. Ensure your setup is efficient to minimize the time the compound spends at an elevated temperature.

Frequently Asked Questions (FAQs)

What are the key physical properties of this compound?

Understanding the physical properties is essential for planning the purification.

PropertyValueSource
Molecular Formula C4H7BrO2[10][11][12]
Molar Mass 167.00 g/mol [11][13][14]
Appearance Colorless to clear yellow oily liquid[10][11]
Density ~1.567 g/mL at 25 °C[10][11]
Melting Point -4 °C[10][11][14]
Refractive Index n20/D 1.474[10]

What is the expected boiling point of this compound under vacuum?

The boiling point is highly dependent on the system pressure. Distilling at a lower pressure allows for a significantly lower boiling temperature.[6]

PressureBoiling Point
Atmospheric (~760 mmHg) 217 °C (Decomposition may occur)[12]
33.25 kPa (~250 mmHg) 181-182 °C[10]
10 mmHg 99-103 °C[10]
3.33 kPa (~25 mmHg) 127-128 °C[10]
1.6 kPa (~12 mmHg) 107 °C[10]

Why is vacuum distillation the preferred purification method?

Vacuum distillation is used for compounds that have very high boiling points or are sensitive to heat.[5][6][15] By reducing the pressure, the boiling point of this compound is lowered, which prevents thermal decomposition and potential racemization that could occur at atmospheric pressure.[7]

What materials and equipment are needed for the distillation?

Due to the corrosive nature of halogenated acids, especially when heated, appropriate materials are crucial.[16]

  • Glassware: Use high-quality borosilicate glassware and inspect every piece for cracks or defects before starting, as imperfections can lead to implosion under vacuum.[3]

  • Column Packing: For fractional distillation, packing materials like Raschig rings or glass helices can be used to increase the surface area for separation.[17][18] Glass is chemically inert and suitable for this application.[17]

  • Joints: All ground-glass joints must be properly greased with a suitable vacuum grease to ensure an airtight seal.[3]

  • Vacuum Pump: A chemical-resistant diaphragm pump or an oil-lubricated rotary vane pump with a cold trap is recommended for achieving the necessary low pressure.[5][8]

Experimental Protocol: Vacuum Distillation

This protocol outlines a standard procedure for the purification of this compound.

1. Apparatus Assembly: a. Secure a round-bottom flask of appropriate size to a stand over a heating mantle. b. Add a magnetic stir bar to the flask. c. Attach a Claisen adapter to the flask. A Claisen adapter is recommended to prevent bumping liquid from contaminating the distillate.[4] d. Place a thermometer with an adapter in the central neck of the Claisen adapter, ensuring the bulb is positioned just below the side arm leading to the condenser. e. Attach a short-path distillation head or a condenser to the side arm of the Claisen adapter. f. Connect a receiving flask to the end of the condenser or distillation head. g. Grease all joints lightly but thoroughly to ensure a complete seal.[3] h. Connect the vacuum adapter to a vacuum trap, and then to the vacuum pump, using thick-walled vacuum tubing.

2. Distillation Procedure: a. Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity. b. Turn on the condenser cooling water. c. Begin stirring the liquid with the magnetic stirrer. d. Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as dissolved gases are removed.[4][19] e. Once a stable, low pressure is achieved, begin to gently heat the distillation flask with the heating mantle. f. Increase the temperature gradually until the liquid begins to boil and vapor condenses on the thermometer. Record the temperature and pressure. g. Collect the purified this compound in the receiving flask. Discard any initial low-boiling forerun.

3. Shutdown Procedure: a. Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.[3] b. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents back-suction of air or pump oil into your purified product.[3] c. Turn off the condenser water and disassemble the apparatus.

Visual Guides

Experimental Workflow

G A Start: Crude This compound B Assemble and Leak-Check Distillation Apparatus A->B C Add Stir Bar and Crude Acid to Flask B->C D Apply Vacuum Slowly C->D E Begin Stirring and Gentle Heating D->E F Collect Purified Distillate (Note Temp & Pressure) E->F G Stop Heating and Cool Apparatus to Room Temp F->G H Vent System to Atmospheric Pressure G->H I Shutdown Pump and Collect Product H->I J End: Purified Product I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Problem: No Distillate Collecting q1 Is the vacuum pressure stable and low? start->q1 a1_yes Is the heating mantle hot enough? q1->a1_yes Yes a1_no Action: Check for leaks. Re-grease all joints. Verify pump function. q1->a1_no No q2 Is vapor visible in the column? a1_yes->q2 Yes a2_no Action: Gradually increase heating mantle temperature. a1_yes->a2_no No a2_yes Action: Insulate column with glass wool or foil. q2->a2_yes Yes q2->a2_no No

Caption: Decision tree for troubleshooting a lack of distillate.

References

Optimizing yield and purity in (S)-2-Bromobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Bromobutanoic acid. Our aim is to help you optimize for both high yield and excellent enantiomeric purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Hell-Volhard-Zelinsky (HVZ) reaction is resulting in a low yield of 2-bromobutanoic acid. What are the common causes?

Low yields in the HVZ reaction can stem from several factors.[1] Incomplete conversion of the starting butanoic acid is a primary suspect. This can be due to insufficient brominating agent (Br₂) or catalyst (PBr₃ or red phosphorus).[2] Additionally, harsh reaction conditions, such as excessively high temperatures, can lead to the formation of β-unsaturated carboxylic acids as byproducts.[3] Moisture in the reaction setup can also consume the phosphorus tribromide catalyst, hindering the reaction.

Q2: I'm observing significant amounts of unreacted butanoic acid in my final product. How can I improve the conversion rate?

To enhance the conversion rate, ensure that at least a stoichiometric amount of bromine is used. An excess of bromine is often employed to drive the reaction to completion.[1] The catalytic amount of PBr₃ is crucial; in practice, a molar equivalent is often used to overcome slow reaction kinetics.[4] Verifying that all reagents are anhydrous and performing the reaction under an inert atmosphere can also improve the efficiency of the catalyst.

Q3: My product shows low enantiomeric excess (ee). What is causing the racemization?

The standard Hell-Volhard-Zelinsky reaction is not stereoselective and will produce a racemic mixture of 2-bromobutanoic acid.[1][5] This is because the reaction proceeds through a planar enol intermediate, which can be attacked by bromine from either face with equal probability. If you are starting with an enantiopure material and observing a loss of stereochemistry, it is likely due to the reaction conditions promoting enolization and subsequent non-stereoselective bromination.

Q4: How can I synthesize this compound with high enantiomeric purity?

For a highly enantioselective synthesis, it is recommended to start with a chiral precursor. A reliable method involves the use of (S)-2-aminobutanoic acid (L-2-aminobutanoic acid).[6] This method allows for the conversion of the amino group to a bromine atom with retention of stereochemistry, leading to the desired (S)-enantiomer with high enantiopurity.

Q5: What are the key parameters to control during the synthesis from (S)-2-aminobutanoic acid to maintain high ee?

Maintaining the stereochemical integrity during the conversion of the amino group is paramount. This typically involves a diazotization reaction followed by bromide displacement. Careful control of temperature is critical to minimize side reactions and prevent racemization. The choice of reagents and the reaction medium also play a significant role in preserving the enantiomeric excess.

Q6: I am seeing byproducts in my final product. What are the likely side reactions?

Besides the formation of β-unsaturated acids at high temperatures, another common side reaction is polybromination, especially if a large excess of bromine is used.[7] If an alcohol is used to quench the reaction instead of water, the corresponding α-bromo ester will be formed.[4][8]

Q7: What is the best method for purifying the final this compound product?

Purification of the final product can be achieved through several methods. For racemic mixtures, vacuum distillation is a common technique.[9] To separate enantiomers or to purify a product with high enantiomeric excess, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is often employed.[10] Fractional crystallization of diastereomeric salts, formed by reacting the carboxylic acid with a chiral base, is another effective method for resolution.[11]

Data Presentation

Table 1: Typical Reaction Conditions for Racemic 2-Bromobutanoic Acid Synthesis via HVZ Reaction

ParameterConditionSource
Starting Material Butanoic Acid[9]
Brominating Agent Bromine (Br₂)[1]
Catalyst Red Phosphorus (P) or Phosphorus Tribromide (PBr₃)[2]
Temperature Elevated temperatures, reflux[8]
Work-up Aqueous[4]
Typical Yield Up to 80%[12]

Table 2: Comparison of Synthesis Strategies for this compound

Synthesis MethodStarting MaterialKey FeaturesExpected Enantiomeric Excess (ee)Source
Hell-Volhard-Zelinsky Butanoic AcidRacemic product~0%[1][5]
Stereospecific Conversion (S)-2-Aminobutanoic AcidRetention of stereochemistryHigh (>95%)[6]
Kinetic Resolution Racemic 2-Bromobutanoic AcidSeparation of enantiomersCan be high depending on the method[11]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
  • Setup: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Reagents: Charge the flask with butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).

  • Reaction: Gently heat the mixture. Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The crude product can be purified by vacuum distillation.[9]

Protocol 2: Synthesis of this compound from (S)-2-Aminobutanoic Acid
  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the flask in an ice-salt bath.

  • Reagents: Dissolve (S)-2-aminobutanoic acid (1.0 eq) in an aqueous solution of hydrobromic acid.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for several hours, then slowly warm to room temperature.

  • Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the product can be further purified by chiral chromatography to ensure high enantiomeric purity.[10]

Visualizations

HVZ_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Butanoic Acid + Red Phosphorus reagents Add Bromine (Br₂) dropwise start->reagents 1. reflux Heat to Reflux reagents->reflux 2. hydrolysis Aqueous Work-up (Hydrolysis) reflux->hydrolysis 3. purification Vacuum Distillation hydrolysis->purification 4. product (Racemic) 2-Bromobutanoic Acid purification->product 5.

Caption: Experimental workflow for the Hell-Volhard-Zelinsky synthesis.

Enantioselective_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start (S)-2-Aminobutanoic Acid in HBr(aq) reagents Add NaNO₂(aq) dropwise at < 5°C start->reagents 1. stir Stir at low temp, then warm to RT reagents->stir 2. extraction Solvent Extraction stir->extraction 3. purification Chiral Chromatography extraction->purification 4. product This compound purification->product 5.

Caption: Workflow for enantioselective synthesis from (S)-2-aminobutanoic acid.

Troubleshooting_Yield start Low Yield Observed q1 Incomplete Conversion? start->q1 a1_yes Increase Br₂/PBr₃ amounts Ensure anhydrous conditions q1->a1_yes Yes q2 Side Product Formation? q1->q2 No end Improved Yield a1_yes->end a2_yes Lower reaction temperature Avoid excess Br₂ q2->a2_yes Yes q3 Loss during Work-up? q2->q3 No a2_yes->end a3_yes Optimize extraction/distillation q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting guide for low reaction yield.

References

Common side reactions and byproducts in the bromination of butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of butyric acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Troubleshooting Guide

Issue: Low Yield of α-Bromobutyric Acid

  • Question: My reaction has a low yield of the desired 2-bromobutanoic acid. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Incomplete reaction: The Hell-Volhard-Zelinsky reaction can be slow.[1] Ensure the reaction has been given sufficient time to proceed to completion. Reaction times can be lengthy, sometimes requiring overnight reflux.[2]

    • Insufficient catalyst: A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is crucial for the reaction to proceed.[3][4] Ensure the correct stoichiometry of the catalyst is used. In practice, a molar equivalent of PBr₃ is often used to overcome slow reaction kinetics.[1]

    • Moisture contamination: Water can react with the phosphorus tribromide and the acyl bromide intermediate, hindering the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Loss of bromine: Bromine is volatile. Ensure your reaction setup includes a well-sealed reflux condenser to prevent the loss of bromine vapor.

Issue: Formation of Significant Byproducts

  • Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

  • Answer: The most common byproducts are 2,2-dibromobutanoic acid and α-bromo esters.

    • Polybromination (2,2-dibromobutanoic acid): This occurs when an excess of bromine is used, leading to the substitution of both alpha-hydrogens.[5] To minimize this, use a stoichiometric amount of bromine relative to butyric acid. A slight excess may be necessary to ensure complete conversion, but large excesses should be avoided.

    • α-Bromo Ester Formation: This byproduct forms if an alcohol is present during the workup or as a solvent. The highly reactive α-bromo acyl bromide intermediate will react with alcohols to form the corresponding ester.[2][6] To avoid this, use water for the hydrolysis of the α-bromo acyl bromide to the desired carboxylic acid.[3][7]

Issue: Reaction Fails to Initiate

  • Question: My bromination reaction is not starting. What should I check?

  • Answer:

    • Catalyst activity: Ensure the phosphorus tribromide or red phosphorus is of good quality. Red phosphorus can sometimes be coated with an inactive layer.

    • Temperature: The reaction often requires heating to initiate.[2] Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.

    • Mixing: Ensure adequate stirring to allow for proper mixing of the reactants.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of the bromination of butyric acid? The bromination of butyric acid is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[3] The reaction proceeds in several steps:

    • Butyric acid reacts with phosphorus tribromide (PBr₃) to form butanoyl bromide.[3][7]

    • The butanoyl bromide then tautomerizes to its enol form.[8]

    • The enol reacts with bromine (Br₂) at the alpha-carbon to form 2-bromobutanoyl bromide.[8]

    • Finally, the 2-bromobutanoyl bromide is hydrolyzed with water to yield 2-bromobutanoic acid.[7]

  • Can I use other halogens in this reaction? The Hell-Volhard-Zelinsky reaction is most effective for bromination and chlorination.[9] Iodination and fluorination are generally not feasible under these conditions.[10][11]

  • What are the main side reactions to be aware of? The most common side reactions are polybromination at the alpha-carbon (formation of 2,2-dibromobutanoic acid) if excess bromine is used, and the formation of α-bromo esters if an alcohol is used during the workup instead of water.[2][5] At very high temperatures, elimination of hydrogen bromide to form β-unsaturated carboxylic acids can also occur.[10][11]

  • How can I control the extent of bromination? The stoichiometry of bromine is the key to controlling the degree of bromination. For mono-bromination, use approximately one equivalent of bromine. Using a large excess of bromine will lead to di-bromination.[5]

  • What is the role of phosphorus tribromide (PBr₃)? Phosphorus tribromide acts as a catalyst to convert the carboxylic acid into an acyl bromide.[12] The acyl bromide is more readily enolized than the carboxylic acid itself, which is a crucial step for the subsequent α-bromination.[8]

Quantitative Data on Byproducts

The following table summarizes the expected products and byproducts in the bromination of butyric acid under different conditions.

Reactant Ratio (Butyric Acid:Br₂)Reaction ConditionsMajor ProductMajor Byproduct(s)Typical Yield of Major ProductTypical Yield of Byproduct(s)
1:1.1PBr₃ (cat.), Heat, then H₂O workup2-Bromobutanoic Acid2,2-Dibromobutanoic Acid~90-95%<1%[13]
1:2.2 (Excess Br₂)PBr₃ (cat.), Heat, then H₂O workup2,2-Dibromobutanoic Acid2-Bromobutanoic AcidVariesSignificant
1:1.1PBr₃ (cat.), Heat, then Ethanol workupEthyl 2-bromobutanoateEthyl 2,2-dibromobutanoateHighVaries

Experimental Protocols

Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Butyric acid

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add butyric acid (1.0 equivalent) and a catalytic amount of red phosphorus (e.g., 0.1 equivalent).

  • Addition of Bromine: Slowly add bromine (1.05-1.1 equivalents) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux and maintain it for several hours (e.g., 4-6 hours or overnight) until the red-brown color of bromine has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate 2-bromobutanoyl bromide and any remaining PBr₃. This step can be exothermic and may release HBr gas.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether.

    • Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Start: Bromination of Butyric Acid issue Identify Primary Issue start->issue low_yield Low Yield of 2-Bromobutanoic Acid issue->low_yield Low Yield byproducts Significant Byproduct Formation issue->byproducts Byproducts no_reaction Reaction Fails to Initiate issue->no_reaction No Reaction check_time Check Reaction Time (Sufficiently long?) low_yield->check_time identify_byproduct Identify Byproduct (e.g., via NMR, GC-MS) byproducts->identify_byproduct check_temp Check Temperature (Sufficiently high?) no_reaction->check_temp check_catalyst Check Catalyst (Amount and Quality) check_time->check_catalyst Time OK check_moisture Check for Moisture (Anhydrous conditions?) check_catalyst->check_moisture Catalyst OK check_stirring Check Stirring (Adequate mixing?) check_catalyst->check_stirring Catalyst OK solution_found Problem Resolved check_moisture->solution_found Moisture Controlled polybromination Polybromination (2,2-dibromobutanoic acid) identify_byproduct->polybromination Higher MW peak ester_formation Ester Formation (α-bromo ester) identify_byproduct->ester_formation Ester signals adjust_stoichiometry Adjust Br₂ Stoichiometry (Use ~1.05 eq.) polybromination->adjust_stoichiometry use_water_workup Use H₂O in Workup (Avoid alcohols) ester_formation->use_water_workup adjust_stoichiometry->solution_found use_water_workup->solution_found check_temp->check_catalyst Temp OK check_stirring->solution_found Stirring OK

Caption: Troubleshooting workflow for the bromination of butyric acid.

References

Technical Support Center: Optical Resolution of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optical resolution of 2-bromobutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the optical resolution of 2-bromobutanoic acid?

A1: The main challenges in resolving racemic 2-bromobutanoic acid stem from its physical and chemical properties. As enantiomers, the (R)- and (S)-forms have identical physical properties in an achiral environment, making their separation difficult. Key challenges include:

  • Diastereomeric Salt Crystallization: Finding a suitable chiral resolving agent and solvent system that leads to the formation of diastereomeric salts with significantly different solubilities is crucial and often requires extensive screening. The crystallization process itself can be sensitive to factors like temperature, concentration, and impurities.

  • Enzymatic Resolution: Identifying an enzyme (typically a lipase) with high enantioselectivity for either the acid or its ester derivative can be challenging. Reaction conditions such as the choice of solvent, acyl donor, and temperature must be carefully optimized to achieve high enantiomeric excess (e.e.) and yield.

  • Chromatographic Separation: Direct separation of enantiomers by chromatography requires a chiral stationary phase (CSP). Finding a CSP and mobile phase that provide adequate resolution for a small molecule like 2-bromobutanoic acid can be difficult, and derivatization may be necessary to enhance interactions with the stationary phase.

Q2: Which methods are most commonly employed for the resolution of 2-bromobutanoic acid?

A2: The most common methods for resolving 2-bromobutanoic acid and similar chiral carboxylic acids are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base (e.g., strychnine, ephedrine, or phenylethylamine) to form diastereomeric salts.[1][2][3][4] These salts have different physical properties and can be separated by fractional crystallization.[1][2][3][4]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction (often esterification or hydrolysis) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3] Lipases are commonly used for this purpose.

  • Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the enantiomers. This often requires specialized and expensive chiral columns.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: Low or no crystal formation.

Possible Cause Troubleshooting Step
Unsuitable Solvent Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol) and mixtures with water.
Solution is Undersaturated Slowly evaporate the solvent to increase the concentration of the diastereomeric salt.
Incorrect Stoichiometry Ensure an accurate 1:1 molar ratio of the racemic acid to the chiral resolving agent.

Issue: Poor diastereomeric excess (d.e.) of the crystallized salt.

Possible Cause Troubleshooting Step
Similar Solubilities of Diastereomeric Salts Optimize the crystallization solvent and temperature to maximize the solubility difference between the two diastereomeric salts. A slower cooling rate can improve selectivity.
Co-crystallization of the Undesired Diastereomer Perform multiple recrystallizations of the obtained salt to enrich the desired diastereomer.
Racemization of the Resolving Agent or Substrate Ensure the conditions (e.g., temperature, pH) are not harsh enough to cause racemization.

Issue: Oily precipitate instead of crystalline solid.

Possible Cause Troubleshooting Step
Supersaturation is too high Dilute the solution slightly or increase the crystallization temperature.
Presence of Impurities Purify the starting racemic 2-bromobutanoic acid and the chiral resolving agent before use.
Enzymatic Kinetic Resolution

Issue: Low or no enzymatic activity.

Possible Cause Troubleshooting Step
Inactivated Enzyme Ensure the enzyme has been stored correctly. Avoid extreme temperatures and pH values during the reaction.
Inappropriate Solvent Use a non-polar organic solvent (e.g., hexane, toluene) that does not denature the lipase.
Insufficient Water Content (for lipases) For some lipases, a small amount of water is necessary for activity in organic solvents. Add a controlled amount of water or use a hydrated enzyme preparation.

Issue: Low enantioselectivity (low e.e. of product and remaining substrate).

Possible Cause Troubleshooting Step
Non-selective Enzyme Screen different types of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for the substrate.
Suboptimal Temperature Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.
Incorrect Acyl Donor (for esterification) Vary the alcohol used as the acyl donor. Sterically hindered alcohols can sometimes lead to higher enantioselectivity.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution with (+)-Ephedrine

This protocol is an illustrative example based on common procedures for resolving chiral carboxylic acids.

Objective: To resolve racemic 2-bromobutanoic acid by forming a diastereomeric salt with (+)-ephedrine.

Methodology:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 16.7 g (0.1 mol) of racemic 2-bromobutanoic acid in 100 mL of acetone.

    • In a separate beaker, dissolve 16.5 g (0.1 mol) of (+)-ephedrine in 50 mL of acetone.

    • Slowly add the (+)-ephedrine solution to the 2-bromobutanoic acid solution with constant stirring.

    • Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone.

    • Dry the crystals. This is the first crop of the diastereomeric salt (Salt 1), which should be enriched in one diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, recrystallize Salt 1 from a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature to obtain purified crystals.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in 50 mL of water.

    • Add 2 M hydrochloric acid (HCl) dropwise until the pH is approximately 2.

    • Extract the aqueous solution three times with 30 mL portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 2-bromobutanoic acid.

  • Analysis:

    • Determine the enantiomeric excess of the obtained acid by chiral GC or HPLC after conversion to a suitable derivative if necessary.

    • Measure the optical rotation using a polarimeter.

Illustrative Data (for demonstration purposes):

Parameter Value
Initial Racemic Acid 16.7 g
Resolving Agent 16.5 g ((+)-Ephedrine)
Yield of Diastereomeric Salt (1st crop) ~12 g
Yield of Enriched 2-Bromobutanoic Acid ~5.5 g (approx. 66% of one enantiomer)
Enantiomeric Excess (e.e.) after one crystallization >90%
Optical Rotation [α]D (Sign and value depend on the resolved enantiomer)
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Bromobutanoate

This protocol is a general guide for enzymatic resolution.

Objective: To achieve kinetic resolution of racemic ethyl 2-bromobutanoate via enantioselective hydrolysis using a lipase.

Methodology:

  • Reaction Setup:

    • To a 100 mL flask, add 50 mL of a phosphate buffer solution (0.1 M, pH 7.0).

    • Add 1.95 g (0.01 mol) of racemic ethyl 2-bromobutanoate.

    • Add 200 mg of lipase from Candida antarctica (immobilized, e.g., Novozym 435).

    • Stir the mixture at a constant temperature (e.g., 30°C) using a magnetic stirrer.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours).

    • Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.

    • Stop the reaction when the conversion is close to 50% to maximize the enantiomeric excess of both the unreacted ester and the product acid.

  • Work-up:

    • When the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Acidify the aqueous solution to pH 2 with 2 M HCl.

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Separate the enriched 2-bromobutanoic acid from the unreacted ethyl 2-bromobutanoate by distillation or column chromatography.

Illustrative Data (for demonstration purposes):

Parameter Value
Substrate 1.95 g (Ethyl 2-bromobutanoate)
Enzyme 200 mg (Immobilized Lipase)
Reaction Time to ~50% Conversion 8-12 hours
Yield of (S)-2-Bromobutanoic Acid ~0.7 g (~84% of theoretical)
e.e. of this compound >95%
Yield of (R)-Ethyl 2-bromobutanoate ~0.8 g (~82% of theoretical)
e.e. of (R)-Ethyl 2-bromobutanoate >95%

Visualization of Workflows

Diastereomeric_Salt_Resolution racemic_acid Racemic 2-Bromobutanoic Acid salt_formation Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((+)-Ephedrine) resolving_agent->salt_formation solvent Solvent (Acetone) solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt (Enriched) filtration->solid_salt Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid acidification Acidification (HCl) solid_salt->acidification extraction Extraction (Diethyl Ether) acidification->extraction pure_enantiomer Enantiomerically Enriched 2-Bromobutanoic Acid extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution racemic_ester Racemic Ethyl 2-Bromobutanoate hydrolysis Enantioselective Hydrolysis (~50% conv.) racemic_ester->hydrolysis lipase Lipase in Aqueous Buffer lipase->hydrolysis mixture Mixture of: (S)-Acid and (R)-Ester hydrolysis->mixture separation Separation (e.g., Extraction/Chromatography) mixture->separation s_acid This compound (High e.e.) separation->s_acid r_ester (R)-Ethyl 2-Bromobutanoate (High e.e.) separation->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Improving enantiomeric excess in the synthesis of (S)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the synthesis of (S)-2-Bromobutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step to troubleshoot?

A1: The primary step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key Validation Parameters to Verify:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What should I investigate next?

A2: Scrutinize the purity of all your reagents, solvents, and catalysts. Asymmetric reactions are highly sensitive to trace impurities.

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

  • Solvent Quality: Ensure solvents are anhydrous and free of peroxides, as these can interfere with the reaction.

  • Catalyst/Enzyme Activity: For catalytic reactions, ensure the catalyst is active and has been stored correctly. For enzymatic resolutions, verify the enzyme's activity and ensure it has not been denatured.

Q3: I am attempting an enzymatic kinetic resolution of racemic 2-bromobutanoic acid ester, but the enantioselectivity is poor. How can I improve it?

A3: Several factors can influence the enantioselectivity of an enzymatic resolution. Here are some key parameters to optimize:

  • Enzyme Selection: Screen different lipases (e.g., from Candida antarctica B (Novozym 435), Pseudomonas cepacia, Yarrowia lipolytica) as their selectivity can be highly substrate-dependent.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can often significantly enhance enantioselectivity, although it may decrease the reaction rate.[4]

  • Solvent Choice (Solvent Engineering): The hydrophobicity and polarity of the solvent can modulate enzyme activity and enantioselectivity. Screen a variety of organic solvents like toluene, hexane, or tert-butyl methyl ether.[4]

  • Acylating Agent (for esterification): In enzymatic esterification, the choice of acyl donor (e.g., vinyl acetate) can impact the reaction rate and selectivity.[3][5]

  • Reaction Time: Monitor the reaction progress closely. Allowing the reaction to proceed for too long can lead to the acylation of the less-preferred enantiomer, thus reducing the % ee of both the product and the remaining substrate.[1] Aim for a conversion of around 50%.

Q4: In my asymmetric synthesis using a chiral auxiliary, I am observing low diastereoselectivity. What are the common causes?

A4: Low diastereoselectivity in chiral auxiliary-mediated reactions can often be attributed to the following:

  • Incomplete Enolate Formation: Ensure complete deprotonation to form the desired enolate. The choice of base (e.g., LDA, NaHMDS), temperature, and reaction time are critical.

  • Suboptimal Reaction Temperature: The diastereoselectivity of these reactions is often highly temperature-dependent. Maintain a consistent and low temperature during the electrophilic addition step.

  • Lewis Acid Choice: In reactions like asymmetric aldol additions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can significantly influence the diastereoselectivity.

  • Steric Hindrance: The steric bulk of the chiral auxiliary is designed to direct the approach of the electrophile. Ensure that the substrate and electrophile are compatible with the chosen auxiliary.

Data Presentation: Comparison of Synthetic Strategies

The following tables summarize typical enantiomeric excess (ee) and diastereomeric excess (de) values for different approaches to synthesizing enantiomerically enriched α-bromo acids and related compounds.

MethodChiral Source/CatalystSubstrateProductAchieved ee/deReference(s)
Chiral Pool Synthesis (S)-2-Aminobutanoic acidN-protected (S)-2-aminobutanoic acidThis compoundHigh (expected)[6]
Asymmetric Synthesis Evans Oxazolidinone AuxiliaryN-Acyl oxazolidinoneα-Bromo-N-acyl oxazolidinone>95% de[7]
Asymmetric Bromination Tartrate-derived chiral acetalAryl alkyl ketone acetalα-Bromo acetal78-90% de[8]
Enzymatic Kinetic Resolution Lipase from Pseudomonas fluorescensRacemic ethyl 2-fluorohexanoate(S)-Ethyl 2-fluorohexanoateHigh ee[9]
Enzymatic Kinetic Resolution Lipase from Candida antarctica BRacemic 2-substituted cycloalkanols(R)-ester and (S)-alcoholE > 200[3]

Note: "E" refers to the enantiomeric ratio, a measure of enzyme selectivity.

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Bromobutanoate

This protocol describes the lipase-catalyzed hydrolysis of racemic ethyl 2-bromobutanoate to obtain this compound and unreacted (R)-ethyl 2-bromobutanoate.

Materials:

  • Racemic ethyl 2-bromobutanoate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent (e.g., tert-butyl methyl ether - TBME)

  • Stirring apparatus and temperature control system

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system containing phosphate buffer and TBME.

  • Substrate Addition: Add racemic ethyl 2-bromobutanoate to the reaction mixture.

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the % ee of the substrate and product, and the conversion.

  • Termination: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Workup: Separate the organic and aqueous layers.

    • From the aqueous layer, acidify to pH ~2 with HCl and extract with an organic solvent to isolate this compound.

    • From the organic layer, isolate the unreacted (R)-ethyl 2-bromobutanoate.

  • Purification: Purify the products by appropriate methods, such as distillation or chromatography.

Method 2: Asymmetric Synthesis of this compound via an Evans Chiral Auxiliary

This protocol outlines the synthesis of this compound using a diastereoselective bromination of an N-butanoyl oxazolidinone.

Materials:

  • (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Butanoyl chloride

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for auxiliary cleavage

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the Evans auxiliary in anhydrous THF at -78°C under an inert atmosphere.

    • Add n-BuLi dropwise and stir for 30 minutes.

    • Add butanoyl chloride dropwise and allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.

  • Diastereoselective Bromination:

    • Dissolve the N-butanoyl oxazolidinone in anhydrous THF at -78°C.

    • Add a strong base like NaHMDS dropwise to form the enolate.

    • Add a solution of NBS in THF dropwise.

    • Stir at -78°C for several hours, monitoring by TLC.

    • Quench the reaction and isolate the crude product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC. Purify the major diastereomer by column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified N-(2-bromobutanoyl)oxazolidinone in a mixture of THF and water at 0°C.

    • Add hydrogen peroxide followed by lithium hydroxide.

    • Stir vigorously at 0°C for a few hours.

    • Work up the reaction to separate the chiral auxiliary (which can be recycled) from the desired this compound. The aqueous layer containing the lithium salt of the acid is acidified and extracted.

Method 3: Chiral Pool Synthesis from (S)-2-Aminobutanoic Acid

This method involves the conversion of the readily available and enantiomerically pure (S)-2-aminobutanoic acid to this compound.

Materials:

  • (S)-2-Aminobutanoic acid

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • Hydrobromic acid (HBr)

  • Ice bath

Procedure:

  • Diazotization:

    • Dissolve (S)-2-aminobutanoic acid in aqueous HBr and cool the solution in an ice bath to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Bromide Displacement:

    • In a separate flask, prepare a solution of potassium bromide.

    • Slowly add the cold diazonium salt solution to the potassium bromide solution. Nitrogen gas will be evolved.

  • Workup and Purification:

    • After the reaction is complete, extract the this compound with a suitable organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the product, for example, by vacuum distillation.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed validate_analytical Is the analytical method (Chiral HPLC/GC) validated? start->validate_analytical check_reagents Are all reagents, solvents, and catalysts pure and of high quality? validate_analytical->check_reagents Yes validate_protocol Validate Analytical Method: - Resolution (Rs > 1.5) - Accuracy - Precision - Linearity validate_analytical->validate_protocol No optimize_conditions Are the reaction conditions (temperature, solvent, time) optimal? check_reagents->optimize_conditions Yes purify_reagents Purify Starting Materials: - Recrystallize substrate - Distill solvents - Check catalyst/enzyme activity check_reagents->purify_reagents No screen_conditions Screen Reaction Parameters: - Vary temperature - Screen different solvents - Perform a time-course study optimize_conditions->screen_conditions No end_success High Enantiomeric Excess Achieved optimize_conditions->end_success Yes validate_protocol->check_reagents purify_reagents->optimize_conditions screen_conditions->end_success

Caption: Troubleshooting workflow for low enantiomeric excess.

Synthesis_Workflows cluster_chiral_pool Chiral Pool Synthesis cluster_chiral_auxiliary Asymmetric Synthesis (Chiral Auxiliary) cluster_enzymatic_resolution Enzymatic Kinetic Resolution cp1 (S)-2-Aminobutanoic Acid cp2 Diazotization (NaNO₂, HBr) cp1->cp2 cp3 Bromide Displacement (KBr) cp2->cp3 cp_product This compound cp3->cp_product ca1 Chiral Auxiliary (e.g., Evans) ca3 N-Acyl Auxiliary ca1->ca3 ca2 Butanoyl Chloride ca2->ca3 ca4 Diastereoselective Bromination (NBS) ca3->ca4 ca5 Cleavage of Auxiliary ca4->ca5 ca_product This compound ca5->ca_product er1 Racemic 2-Bromobutanoic Acid Ester er2 Lipase-catalyzed Hydrolysis er1->er2 er_product_s This compound er2->er_product_s er_product_r (R)-2-Bromobutanoic Acid Ester (unreacted) er2->er_product_r

Caption: Synthetic workflows for this compound.

References

Stability and decomposition of (S)-2-Bromobutanoic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of (S)-2-Bromobutanoic acid during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow tint during storage. Is it still usable?

A1: A slight yellow discoloration may indicate minor decomposition. While it might still be suitable for some applications, it is crucial to assess its purity before use, especially for sensitive experiments. We recommend performing a chemical purity analysis to quantify any degradation products, such as 2-hydroxybutanoic acid or but-2-enoic acid. For applications requiring high chiral purity, an enantiomeric purity analysis is also advised, as racemization may have occurred.

Q2: I have been storing this compound at room temperature. What are the optimal storage conditions to ensure its stability?

A2: For long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures are typically between 2-8°C. It is crucial to protect it from moisture, light, and high temperatures to minimize decomposition and racemization.

Q3: What are the primary decomposition products of this compound that I should be aware of?

A3: The main decomposition pathways for this compound are hydrolysis and elimination.

  • Hydrolysis: In the presence of moisture, it can hydrolyze to form (S)-2-hydroxybutanoic acid and hydrogen bromide.

  • Elimination: Under certain conditions, particularly at elevated temperatures or in the presence of a base, it can undergo dehydrobromination to yield but-2-enoic acid.

Q4: Can this compound racemize during storage or under experimental conditions?

A4: Yes, racemization is a potential issue. The chiral center at the alpha-position to the carboxylic acid is susceptible to racemization, especially under basic or acidic conditions, or at elevated temperatures.[2][3] If the stereochemical integrity of your compound is critical, it is essential to monitor the enantiomeric purity over time and avoid harsh reaction or storage conditions.

Q5: What materials should I avoid when handling or storing this compound?

A5: this compound is incompatible with strong bases, strong oxidizing agents, and metals. Contact with these materials can accelerate decomposition and should be avoided. Use glass or other inert containers for storage and handling.

Troubleshooting Guides

Issue 1: Unexpected reaction outcomes or low yields.

  • Possible Cause: Degradation of this compound leading to lower purity.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of your starting material using the recommended analytical protocols for both chemical and enantiomeric purity.

    • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, protected from light).

    • Consider Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions in your experimental setup, as these can promote decomposition and racemization.

Issue 2: Inconsistent analytical results (e.g., variable retention times in HPLC).

  • Possible Cause: On-column degradation or interaction with the analytical system.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the stability of the analyte. For chiral separations of acidic compounds, a mobile phase with an acidic additive like trifluoroacetic acid is often used.

    • Column Condition: The column may be contaminated or degraded. Flush the column with an appropriate solvent or consider replacing it if performance does not improve.

    • Sample Preparation: Prepare samples fresh and in a compatible solvent to prevent degradation before injection.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the potential degradation and racemization of this compound under various storage conditions. This data is representative of typical alpha-bromo carboxylic acids and should be used for guidance purposes only. Actual degradation rates should be determined experimentally.

Table 1: Hypothetical Chemical Purity of this compound Over 12 Months

Storage ConditionTime (Months)This compound (%)2-Hydroxybutanoic Acid (%)But-2-enoic Acid (%)
2-8°C, Protected from Light 099.5<0.1<0.1
699.20.30.1
1298.90.50.2
25°C/60% RH, Protected from Light 099.5<0.1<0.1
697.81.50.4
1295.52.80.9
40°C/75% RH, Protected from Light 099.5<0.1<0.1
196.22.51.0
392.05.81.8

Table 2: Hypothetical Enantiomeric Purity of this compound Over 12 Months

Storage ConditionTime (Months)Enantiomeric Excess (ee %)
2-8°C, Protected from Light 099.8
699.7
1299.5
25°C/60% RH, Protected from Light 099.8
699.0
1298.2
40°C/75% RH, Protected from Light 099.8
198.5
396.8

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC with Pre-column Derivatization

This method is adapted from a published procedure for α-bromobutyric acid.[4]

  • Derivatization:

    • In a suitable vial, dissolve this compound (approximately 0.001 mol) in dichloromethane (30 mL).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (0.0012 mol) and stir at room temperature for 5 minutes.

    • Add aniline (0.001 mol) and continue stirring for 5 hours at 30°C.

    • Wash the reaction mixture sequentially with 1 M HCl, 1 M NaOH, and water.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 85:15 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the derivatized residue in n-hexane to a concentration of approximately 50 µg/mL.

  • Quantification:

    • The enantiomeric excess (ee %) is calculated from the peak areas of the two enantiomers: ee % = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Protocol 2: Determination of Chemical Purity by Reversed-Phase HPLC

This is a general method for the analysis of small organic acids and may require optimization.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Quantification:

    • Identify and quantify the peaks corresponding to this compound and its potential impurities (2-hydroxybutanoic acid and but-2-enoic acid) by comparing their retention times with those of reference standards.

    • Calculate the percentage of each component based on their peak areas relative to the total peak area.

Mandatory Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_action Action start Inconsistent Experimental Results check_purity Assess Purity of this compound start->check_purity chem_purity Chemical Purity (HPLC) check_purity->chem_purity chiral_purity Enantiomeric Purity (Chiral HPLC) check_purity->chiral_purity purity_ok Purity Acceptable? chem_purity->purity_ok chiral_purity->purity_ok review_storage Review Storage Conditions (Temp, Light, Moisture) purity_ok->review_storage Yes purify Purify or Obtain New Batch purity_ok->purify No review_reaction Review Reaction Conditions (pH, Temp, Reagents) review_storage->review_reaction optimize_storage Optimize Storage review_storage->optimize_storage optimize_reaction Optimize Reaction Protocol review_reaction->optimize_reaction purify->start proceed Proceed with Experiment optimize_storage->proceed optimize_reaction->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Decomposition_Pathways S_2_Bromobutanoic_Acid This compound Hydrolysis Hydrolysis (+ H2O) S_2_Bromobutanoic_Acid->Hydrolysis Elimination Elimination (Heat or Base) S_2_Bromobutanoic_Acid->Elimination Racemization Racemization (Heat, Acid, or Base) S_2_Bromobutanoic_Acid->Racemization S_2_Hydroxybutanoic_Acid (S)-2-Hydroxybutanoic Acid Hydrolysis->S_2_Hydroxybutanoic_Acid But_2_enoic_Acid But-2-enoic Acid Elimination->But_2_enoic_Acid RS_2_Bromobutanoic_Acid (R,S)-2-Bromobutanoic Acid Racemization->RS_2_Bromobutanoic_Acid

Caption: Decomposition pathways of this compound.

References

Technical Support Center: Troubleshooting NMR Spectra of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving issues related to the Nuclear Magnetic Resonance (NMR) spectrum of 2-bromobutanoic acid, with a specific focus on the common challenge of peak splitting.

Troubleshooting Guide: Peak Splitting in the ¹H NMR Spectrum of 2-Bromobutanoic Acid

Unexpected or complex peak splitting in the ¹H NMR spectrum of 2-bromobutanoic acid is a frequent issue that can complicate spectral interpretation. This guide provides a step-by-step approach to diagnose and resolve these challenges.

Common Problem: The methylene protons (at C3) of 2-bromobutanoic acid exhibit a more complex splitting pattern than a simple quartet, and the methine proton (at C2) is not a clear triplet.

Primary Cause: The presence of a chiral center at the C2 position of 2-bromobutanoic acid renders the two adjacent methylene protons at C3 diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts. Consequently, they couple to each other (geminal coupling) and to the proton at C2 (vicinal coupling) with different coupling constants, leading to a complex multiplet instead of a simple quartet.

Troubleshooting Workflow

Caption: Troubleshooting workflow for complex peak splitting in the NMR spectrum of 2-bromobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why do the methylene (CH₂) protons in my 2-bromobutanoic acid spectrum appear as a complex multiplet instead of a simple quartet?

A1: The carbon at position 2 (C2) in 2-bromobutanoic acid is a stereocenter, making the molecule chiral. This chirality causes the two protons on the adjacent methylene group (C3) to be in different chemical environments. These protons are termed "diastereotopic." Because they are non-equivalent, they have slightly different chemical shifts and couple not only to the proton at C2 but also to each other (geminal coupling). This results in a complex splitting pattern, often appearing as a multiplet, rather than a simple quartet predicted by the n+1 rule.

Q2: The proton on the carbon with the bromine (C2) should be a triplet, but it looks like a more complicated multiplet. Why?

A2: This is also due to the diastereotopicity of the C3 methylene protons. Since the C2 proton is coupled to two non-equivalent protons at C3, it will experience two different coupling constants. This will result in a doublet of doublets, which can appear as a more complex multiplet, especially if the coupling constants are similar or if there is overlap with other signals.

Q3: How can I confirm the presence of the carboxylic acid (-COOH) proton? It appears as a broad singlet or is sometimes not visible.

A3: The carboxylic acid proton is acidic and can undergo chemical exchange with trace amounts of water in the deuterated solvent. This exchange process can lead to peak broadening or even disappearance of the signal. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum.

Q4: Can I simplify the complex splitting pattern to better interpret my spectrum?

A4: Yes, several techniques can help simplify a complex spectrum:

  • Higher Magnetic Field: Acquiring the spectrum on a higher field NMR instrument can increase the separation (in Hz) between the chemical shifts of the diastereotopic protons, making the splitting pattern more first-order and easier to interpret.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and potentially resolve overlapping multiplets.

  • Chiral Solvating Agents: For determining enantiomeric purity, adding a chiral solvating agent can induce different chemical shifts for the protons of the two enantiomers, allowing for their distinction and quantification.

Data Presentation

The following table summarizes the expected ¹H NMR chemical shifts and multiplicities for 2-bromobutanoic acid. Actual values can vary depending on the solvent and concentration.

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
-CH₃ (C4)~1.1Triplet (t)Coupled to the two protons at C3.
-CH₂- (C3)~2.0 - 2.3Multiplet (m)Diastereotopic protons, complex splitting.
-CH(Br)- (C2)~4.3Doublet of Doublets (dd) or Multiplet (m)Coupled to the two non-equivalent protons at C3.
-COOH~10 - 12Broad Singlet (br s)Chemical shift is concentration-dependent and the peak is often broad due to hydrogen bonding and chemical exchange. Disappears upon D₂O exchange.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-bromobutanoic acid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, briefly warm the sample.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: D₂O Exchange for Identification of the Carboxylic Acid Proton
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of 2-bromobutanoic acid following Protocol 1.

  • D₂O Addition: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube containing the sample.

  • Mixing: Cap the NMR tube securely and gently invert it several times to ensure thorough mixing.

  • Re-analysis: Re-acquire the ¹H NMR spectrum. The peak corresponding to the carboxylic acid proton should have disappeared or significantly diminished in intensity.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum of 2-bromobutanoic acid follows a logical progression from identifying the basic structural fragments to understanding the stereochemical effects on the spectrum.

Spectral_Interpretation cluster_structure Molecular Structure cluster_signals Expected ¹H NMR Signals Structure 2-Bromobutanoic Acid (CH₃CH₂CH(Br)COOH) Methyl Methyl Group (-CH₃) Structure->Methyl Methylene Methylene Group (-CH₂-) Structure->Methylene Methine Methine Group (-CH(Br)-) Structure->Methine Carboxyl Carboxyl Proton (-COOH) Structure->Carboxyl Triplet Triplet (from -CH₂- neighbors) Methyl->Triplet Multiplet Complex Multiplet (Diastereotopicity) Methylene->Multiplet DD_Multiplet Doublet of Doublets / Multiplet (Coupling to diastereotopic -CH₂-) Methine->DD_Multiplet BroadSinglet Broad Singlet (Exchange) Carboxyl->BroadSinglet

Caption: Logical flow from molecular structure to the expected ¹H NMR splitting patterns for 2-bromobutanoic acid.

Methods for removing residual bromine from 2-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual bromine from 2-bromobutanoic acid. This is a common challenge encountered during organic synthesis, particularly after α-bromination of butanoic acid via methods like the Hell-Volhard-Zelinsky reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching and workup stages of your experiment aimed at removing elemental bromine.

Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching

Description: After the addition of a quenching agent, the organic layer containing the 2-bromobutanoic acid retains a distinct yellow or orange hue, indicating the presence of unreacted bromine.

Possible CauseSolution
Insufficient Quenching Agent Add more of the quenching solution incrementally with vigorous stirring until the color disappears. The reddish-brown color of bromine should dissipate as it is reduced to colorless bromide ions.[1]
Poor Mixing Ensure vigorous stirring or shaking of the biphasic mixture. Efficient mixing is crucial to facilitate contact between the aqueous quenching solution and the organic layer where the bromine resides.
Degraded Quenching Agent Solutions of some quenching agents, like sodium thiosulfate, can degrade over time. Prepare a fresh solution of the quenching agent and repeat the quenching step.
Acidic Conditions (with Thiosulfate) If the reaction mixture is acidic, sodium thiosulfate can disproportionate, potentially forming elemental sulfur, which can appear yellow.[1] Consider neutralizing the mixture with a mild base like sodium bicarbonate before or during the thiosulfate quench.
Issue 2: Formation of a Solid Precipitate During Quenching

Description: The addition of the quenching agent results in the formation of a solid, which can complicate the workup process.

Possible CauseSolution
Sulfur Precipitation Under acidic conditions, sodium thiosulfate can decompose to form solid elemental sulfur.[1]
Alternative Quenching Agent Use a quenching agent that is less prone to forming precipitates in acidic conditions, such as sodium bisulfite or sodium sulfite.[1]
Issue 3: Exothermic Reaction Upon Addition of Quenching Agent

Description: A noticeable increase in temperature occurs upon the addition of the quenching agent.

Possible CauseSolution
High Concentration of Bromine The reaction between bromine and the quenching agent is inherently exothermic.
Rapid Addition of Quenching Agent Add the quenching agent slowly or dropwise, especially at the beginning of the quench.
Elevated Reaction Temperature Cool the reaction mixture in an ice bath before and during the addition of the quenching agent to better control the exotherm.

Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting Residual Bromine Removal start Start: Residual Bromine Suspected check_color Is the organic layer yellow/orange? start->check_color add_quencher Add more quenching agent with vigorous stirring. check_color->add_quencher Yes end_success Success: Bromine Removed check_color->end_success No check_color_again Does the color persist? add_quencher->check_color_again fresh_solution Prepare a fresh quenching solution and repeat. check_color_again->fresh_solution Yes check_precipitate Is a precipitate forming? check_color_again->check_precipitate No fresh_solution->check_precipitate use_alternative Consider using sodium bisulfite/sulfite. check_precipitate->use_alternative Yes check_exotherm Is the reaction highly exothermic? check_precipitate->check_exotherm No use_alternative->check_exotherm cool_reaction Cool the reaction mixture and add the quencher slowly. check_exotherm->cool_reaction Yes end_fail Issue Persists: Consult further analytical methods. check_exotherm->end_fail No cool_reaction->end_success

Caption: A flowchart to guide troubleshooting for residual bromine removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess bromine?

A1: The most prevalent methods involve quenching the excess bromine with a reducing agent, followed by an aqueous workup. Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1]

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors:

  • Product Stability: Ensure your 2-bromobutanoic acid is stable under the quenching conditions. For instance, if your product is sensitive to base, avoid using strong bases like sodium hydroxide.

  • Reaction pH: In acidic conditions, sodium thiosulfate may produce solid sulfur. Sodium bisulfite is a good alternative in such cases.[1]

  • Workup Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by extraction with water. If an organic quenching agent like cyclohexene is used, the resulting dibrominated byproduct will remain in the organic layer and may require removal by chromatography or distillation.

Q3: What are the visual cues for a complete quench?

A3: The most apparent indicator of a complete quench is a color change. Elemental bromine has a characteristic reddish-brown or orange/yellow color, which will disappear as it is reduced to colorless bromide ions. The organic layer should become colorless or pale yellow upon completion of the quench.

Q4: My reaction mixture is still yellow after adding a significant amount of quenching agent. What should I do?

A4: A persistent yellow color suggests that unreacted bromine is still present. This could be due to an insufficient amount of quenching agent or a degraded quenching solution. Add more of the quenching solution portion-wise until the color dissipates. If the color persists, prepare a fresh solution of the quenching agent. Be mindful that the quenching reaction can be exothermic, so add the quencher slowly and with cooling if necessary.

Q5: What are the critical safety precautions when working with bromine and quenching agents?

A5: Bromine is a highly toxic, corrosive, and volatile substance. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[1] Have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.

Quantitative Data on Common Bromine Quenching Agents

The following table summarizes key quantitative data for commonly used bromine quenching agents.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[1]2:1Can form elemental sulfur in acidic conditions.[1]
Sodium Bisulfite NaHSO₃Saturated aqueous solution1:1A good alternative to thiosulfate in acidic media.[1]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[1]1:2Often used interchangeably with sodium bisulfite.
Sodium Sulfite Na₂SO₃~20% (200 g/L) aqueous solution[1]1:1Effective and avoids sulfur precipitation.[1]
Sodium Hydroxide NaOHDilute aqueous solution2:1Forms sodium bromide and sodium hypobromite.[1]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This protocol provides a general procedure for quenching excess bromine with sodium thiosulfate.

1. Preparation of Quenching Solution:

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

2. Quenching Procedure: a. Cool the reaction mixture containing 2-bromobutanoic acid to room temperature. If the bromination reaction was performed at an elevated temperature, cool it in an ice bath. b. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. c. Continue adding the quenching solution until the reddish-brown color of bromine disappears, and the solution becomes colorless.[1] d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer. e. Wash the organic layer with water and then with brine (saturated NaCl solution). f. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter. g. Remove the solvent under reduced pressure to isolate the crude 2-bromobutanoic acid.

Protocol 2: Quenching with Aqueous Sodium Metabisulfite (Adapted from a similar bromination)

This protocol is adapted from a procedure for a similar bromination and quenching process and is highly relevant for the workup of 2-bromobutanoic acid synthesis.[2]

1. Preparation of Quenching Solution:

  • Prepare a 1.32 M aqueous solution of sodium metabisulfite.

2. Quenching Procedure: a. After the bromination reaction is complete, cool the reaction mixture in an ice-salt bath. b. Quench the reaction by the dropwise addition of the 1.32 M aqueous sodium metabisulfite solution over 5-7 minutes. The quenching process can be exothermic, so control the addition rate to allow the internal temperature to rise gradually to 20 °C.[2] c. The reaction mixture should turn pale yellow when the excess bromine is quenched.[2] d. Pour the mixture into a separatory funnel and rapidly extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (4 x 50 mL).[2] e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. f. Filter and concentrate on a rotary evaporator to yield the crude product. Further purification can be achieved by distillation or crystallization.

General Workflow for Bromine Removal

BromineRemovalWorkflow General Workflow for Residual Bromine Removal start Start: Crude 2-Bromobutanoic Acid with Residual Bromine cool Cool Reaction Mixture start->cool quench Add Quenching Agent (e.g., Na₂S₂O₃) cool->quench extract Aqueous Workup (Separatory Funnel) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Further Purification (Distillation/Crystallization) concentrate->purify end Purified 2-Bromobutanoic Acid purify->end

Caption: A general experimental workflow for the removal of residual bromine.

Analytical Methods for Quantification of Residual Bromine

For researchers in drug development, quantifying the removal of residual bromine is critical. Here are some suitable analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reverse-phase HPLC (RP-HPLC), can be developed and validated for the determination of bromine-containing impurities in active pharmaceutical ingredients (APIs).[3][4] These methods can be highly specific, linear, accurate, and precise.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Headspace GC-MS can be used to quantify residual brominated compounds like methyl bromide in various matrices.[5][6] For non-volatile compounds, derivatization may be necessary.[7]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for elemental analysis. After sample digestion, for example, using microwave-induced combustion, ICP-MS can determine the total bromine content in an API with very low detection limits.[8][9] This is particularly useful for ensuring that the final product meets stringent purity requirements.

References

Technical Support Center: Impact of Reaction Temperature on the Stereoselectivity of Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective bromination experiments, with a focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of an alkene bromination reaction?

Under standard laboratory conditions, the bromination of an alkene is expected to proceed via an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the double bond. For example, the bromination of trans-stilbene yields meso-1,2-dibromo-1,2-diphenylethane, while the bromination of cis-stilbene produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1] This stereospecificity is a result of the reaction proceeding through a cyclic bromonium ion intermediate.[1][2]

Q2: How does reaction temperature influence the stereoselectivity of bromination?

Reaction temperature is a critical parameter that can significantly impact the stereoselectivity of bromination. Generally, lower temperatures favor the highly stereoselective anti-addition pathway. As the temperature increases, the likelihood of competing, less stereoselective reaction mechanisms, such as a free-radical pathway, also increases. This can lead to a mixture of stereoisomers and a decrease in the overall stereoselectivity of the reaction.

Q3: I am observing a mixture of diastereomers in my bromination reaction. What is the likely cause?

Obtaining a mixture of diastereomers when a single stereoisomer is expected often points to a loss of stereoselectivity. A primary reason for this is conducting the reaction at too high a temperature. Elevated temperatures can provide sufficient energy to overcome the activation barrier for a competing free-radical addition or substitution mechanism, which is not stereospecific. To favor the desired anti-addition, it is advisable to perform the reaction at or below room temperature, and in some cases, cooling the reaction mixture with an ice bath may be necessary.

Q4: Can the choice of brominating agent affect the stereoselectivity at different temperatures?

Yes, the choice of brominating agent can influence the outcome of the reaction. While elemental bromine (Br₂) is commonly used, it is a volatile and corrosive liquid. Pyridinium tribromide is a solid and safer alternative that serves as a source of bromine.[1] For certain applications, N-bromosuccinimide (NBS) is used, particularly for allylic bromination via a free-radical mechanism, which is typically initiated by light or heat. When using NBS for electrophilic addition, the reaction conditions, including temperature, must be carefully controlled to suppress the radical pathway.

Q5: At what temperature range should I run my bromination to ensure high anti-selectivity?

For most electrophilic additions of bromine to alkenes, carrying out the reaction at room temperature (around 20-25°C) or below is recommended to ensure high anti-selectivity. In some instances, particularly with highly reactive substrates or to further enhance selectivity, cooling the reaction to 0°C using an ice bath is beneficial.[1] For sensitive substrates in electrophilic aromatic brominations, temperatures as low as -30°C to -78°C have been shown to be effective in achieving high regioselectivity.

Troubleshooting Guides

Issue: Low yield of the desired stereoisomer.

  • Possible Cause: The reaction temperature may be too high, leading to side reactions or the formation of a mixture of stereoisomers that are difficult to separate.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Repeat the experiment at a lower temperature. If the reaction was performed at room temperature, try running it at 0°C in an ice bath.

    • Slow Addition of Bromine: Add the brominating agent dropwise and slowly to the reaction mixture to maintain better control over the reaction exotherm.

    • Ensure Proper Stirring: Efficient stirring ensures homogenous mixing and temperature distribution throughout the reaction vessel.

Issue: The reaction is not proceeding to completion at low temperatures.

  • Possible Cause: The activation energy for the reaction may not be sufficiently overcome at very low temperatures for a particular substrate.

  • Troubleshooting Steps:

    • Gradual Increase in Temperature: After the initial addition of the brominating agent at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material.

    • Solvent Choice: Ensure that the solvent is appropriate for the reaction temperature and that the starting materials are sufficiently soluble.

Data Presentation

The following table provides illustrative data on the expected trend of the stereoselectivity of the bromination of trans-stilbene at various temperatures. Note that lower temperatures favor the formation of the desired meso-1,2-dibromo-1,2-diphenylethane.

Reaction Temperature (°C)Yield of meso-1,2-dibromo-1,2-diphenylethane (%)Yield of Racemic (dl)-1,2-dibromo-1,2-diphenylethane (%)
0>98<2
25 (Room Temperature)~95~5
50~85~15
80 (Reflux in CCl₄)~70~30

This data is illustrative and serves to demonstrate the general trend of decreasing stereoselectivity with increasing temperature. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Detailed Methodology for the Bromination of trans-Stilbene to Synthesize meso-1,2-dibromo-1,2-diphenylethane

This protocol is designed to achieve a high yield of the anti-addition product.

Materials:

  • trans-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of trans-stilbene in 20 mL of glacial acetic acid. Gentle warming in a water bath may be necessary to facilitate dissolution.

  • Once the trans-stilbene has dissolved, cool the solution to room temperature.

  • In a separate beaker, prepare a slurry of 2.0 g of pyridinium tribromide in 10 mL of glacial acetic acid.

  • Slowly add the pyridinium tribromide slurry to the stirring trans-stilbene solution at room temperature over a period of 10-15 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes. The orange color of the pyridinium tribromide should fade, and a white precipitate of the product will form.

  • Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Allow the product to air dry completely.

  • Determine the melting point of the product. The expected melting point for meso-1,2-dibromo-1,2-diphenylethane is in the range of 241-243°C.[1]

Mandatory Visualization

Stereoselectivity_of_Bromination cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Stereochemical Outcome Temp Reaction Temperature Electrophilic Electrophilic Addition (via Cyclic Bromonium Ion) Temp->Electrophilic Low Temp. Radical Free Radical Addition (Chain Reaction) Temp->Radical High Temp. / UV Light Anti Anti-addition Product (High Stereoselectivity) Electrophilic->Anti Syn_Anti_Mix Mixture of Syn and Anti Products (Low Stereoselectivity) Radical->Syn_Anti_Mix

References

Technical Support Center: Efficient Synthesis of (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (S)-2-Bromobutanoic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparison of common catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?

A1: The main strategies for the asymmetric synthesis of this compound include:

  • Chiral Auxiliary-Mediated Synthesis: This classic method involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective bromination of a butanoic acid derivative.[1][2]

  • Catalytic Asymmetric Bromination: This approach utilizes a chiral catalyst to directly brominate a butanoic acid derivative in an enantioselective manner. Chiral phase-transfer catalysts are commonly employed for this purpose.[3][4]

  • Enzymatic Kinetic Resolution: This method involves the use of an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture of 2-bromobutanoic acid or its ester, allowing for the separation of the (S)-enantiomer.[5][6]

Q2: What is the Hell-Volhard-Zelinsky (HVZ) reaction, and is it suitable for preparing this compound?

A2: The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids using reagents like PBr₃ and Br₂.[7][8][9] However, the standard HVZ reaction is not stereoselective and will produce a racemic mixture of (R)- and this compound. Therefore, it is not a direct method for obtaining the enantiomerically pure (S)-isomer but can be used to produce the racemic starting material for a subsequent kinetic resolution.

Q3: How do I choose the best catalyst for my synthesis?

A3: The choice of catalyst depends on several factors, including the desired enantiomeric excess (ee), yield, cost, and scalability.

  • Chiral auxiliaries often provide high diastereoselectivity (leading to high enantiomeric excess after cleavage) and are well-documented, but they require stoichiometric amounts and additional reaction steps for attachment and removal.[1][2]

  • Chiral phase-transfer catalysts , such as those derived from cinchona alkaloids, are used in catalytic amounts, making them more atom-economical.[3][4] However, optimization of reaction conditions can be more complex to achieve high enantioselectivity.

  • Enzymes in kinetic resolutions can offer very high enantioselectivity under mild conditions and are environmentally friendly.[5][6] A significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%.

Q4: What are the critical parameters to control for achieving high enantioselectivity?

A4: Key parameters to control for high enantioselectivity include:

  • Catalyst/Auxiliary Structure and Purity: The choice of chiral catalyst or auxiliary is paramount. Its enantiomeric purity directly impacts the final product's ee.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the stereochemical outcome.

  • Reactant and Reagent Purity: Impurities can interfere with the catalyst or lead to side reactions, reducing both yield and enantioselectivity.

  • Reaction Time: Allowing the reaction to proceed for an optimal duration is crucial. In kinetic resolutions, exceeding 50% conversion will lead to a decrease in the enantiomeric excess of the remaining starting material.

Catalyst Performance Data

The following tables summarize typical performance data for different catalytic systems in the synthesis of chiral α-bromo acids and related compounds. Note: Data for the direct synthesis of this compound is limited; therefore, data from analogous reactions are included for comparison.

Table 1: Chiral Auxiliary-Mediated Alkylation/Bromination

Chiral AuxiliaryElectrophile/Brominating AgentSubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromideN-propanoyloxazolidinone>98:2~85[1]
(4S)-4-benzyl-2-oxazolidinoneAllyl iodideN-propionyl oxazolidinone98:261-77[1]
Evans OxazolidinoneN-Bromosuccinimide (NBS)N-acyl oxazolidinone>95:5>80General expectation

Table 2: Chiral Phase-Transfer Catalysis

CatalystReaction TypeSubstrateEnantiomeric Excess (ee) (%)Yield (%)Reference(s)
Cinchona alkaloid derivativeAlkylationGlycine derivative63-99.7Moderate to high[10]
(S,S)-3,4,5-Trifluorophenyl-NAS bromideα-Benzylationα-tert-butoxycarbonyl-γ-butyrolactoneup to 99up to 99[11]
O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromideAlkylation2-Naphthyl aldimine tert-butyl esterHighHigh[12]

Table 3: Enzymatic Kinetic Resolution

EnzymeReaction TypeSubstrateEnantiomeric Excess (ee) (%)Conversion (%)Reference(s)
Lipase PS from Pseudomonas cepaciaAsymmetric acylationRacemic 2-substituted cycloalkanols>99 (for one enantiomer)~50[7]
Candida antarctica Lipase B (CALB)Enantioselective esterification(R,S)-Flurbiprofen89.6 (product)~50[6]
Lipoprotein LipaseHydrolysisRacemic α-sulfinyl estersHigh~50[13]

Troubleshooting Guides

Method 1: Chiral Auxiliary-Mediated Synthesis
IssuePossible Cause(s)Recommended Solution(s)
Low Diastereoselectivity 1. Incomplete enolate formation. 2. Racemization of the enolate. 3. Incorrect reaction temperature. 4. Impure chiral auxiliary.1. Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and strictly anhydrous conditions. 2. Maintain a low temperature (-78 °C) during enolate formation and alkylation. 3. Optimize the reaction temperature; lower temperatures often improve selectivity. 4. Verify the enantiomeric purity of the chiral auxiliary before use.
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., protonation of the enolate). 3. Difficult cleavage of the auxiliary.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use highly purified, anhydrous solvents and reagents. Add the electrophile slowly to the enolate solution. 3. Screen different cleavage conditions (e.g., LiOH/H₂O₂, Mg(OMe)₂).
Difficulty Removing Chiral Auxiliary 1. Incomplete cleavage reaction. 2. Formation of stable byproducts.1. Increase reaction time or temperature for the cleavage step. 2. Optimize the workup procedure to effectively separate the auxiliary from the product (e.g., extraction with aqueous base).
Method 2: Phase-Transfer Catalysis
IssuePossible Cause(s)Recommended Solution(s)
Low Enantioselectivity 1. Inappropriate catalyst structure. 2. Non-optimal solvent system. 3. High reaction temperature. 4. Catalyst poisoning.1. Screen a range of chiral phase-transfer catalysts. Subtle structural changes can have a large impact on selectivity. 2. Test different biphasic solvent systems (e.g., toluene/water, CH₂Cl₂/water). 3. Perform the reaction at lower temperatures. 4. Ensure all reagents and solvents are free of impurities that could deactivate the catalyst.
Low Yield 1. Low catalyst activity. 2. Poor phase mixing. 3. Decomposition of the catalyst or product.1. Increase catalyst loading or screen for a more active catalyst. 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Use milder reaction conditions (e.g., lower temperature, less concentrated base).
Inconsistent Results 1. Variability in catalyst quality. 2. Inconsistent stirring rate. 3. Variations in reagent concentrations.1. Source the catalyst from a reliable supplier or synthesize and purify it consistently. 2. Use a mechanical stirrer for reproducible and efficient mixing. 3. Carefully control the stoichiometry of all reactants.
Method 3: Enzymatic Kinetic Resolution
IssuePossible Cause(s)Recommended Solution(s)
Low Enantioselectivity (Low E-value) 1. Suboptimal enzyme choice. 2. Incorrect solvent or pH. 3. High temperature causing enzyme denaturation.1. Screen a variety of lipases or other hydrolases. 2. Optimize the reaction medium; consider using organic co-solvents or different buffer systems. 3. Conduct the reaction at the optimal temperature for the specific enzyme.
Low Reaction Rate 1. Low enzyme activity. 2. Poor substrate solubility. 3. Product inhibition.1. Increase the amount of enzyme. 2. Add a co-solvent to improve the solubility of the substrate. 3. In some cases, in-situ product removal can increase the reaction rate.
Yield Exceeds 50% with Low ee 1. The reaction has proceeded beyond the kinetic resolution point. 2. The enzyme is not sufficiently enantioselective.1. Carefully monitor the reaction progress and stop it at or near 50% conversion. 2. Screen for a more selective enzyme.

Experimental Protocols

Protocol 1: Synthesis of this compound via Evans Chiral Auxiliary

This protocol is a general procedure adapted from established methods for the diastereoselective alkylation of Evans-type chiral auxiliaries.[1][2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution for 15 minutes at 0 °C.

  • Add butanoyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N-butanoyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Bromination

  • Dissolve the N-butanoyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes at -78 °C to form the enolate.

  • Add a solution of N-Bromosuccinimide (NBS) (1.2 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the α-bromo imide by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(2-bromobutanoyl)oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF and extract with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Bromobutanoic Acid Methyl Ester

This protocol is a general procedure for lipase-catalyzed kinetic resolution.[5][6]

  • Prepare a racemic mixture of methyl 2-bromobutanoate via Fischer esterification of racemic 2-bromobutanoic acid (from the HVZ reaction).

  • To a suspension of a lipase (e.g., Candida antarctica Lipase B, Novozym 435) in a suitable buffer (e.g., phosphate buffer, pH 7.2) and an organic co-solvent (e.g., toluene), add the racemic methyl 2-bromobutanoate.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitor the reaction progress by chiral HPLC or GC, tracking the enantiomeric excess of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the unreacted (S)-methyl 2-bromobutanoate from the (R)-2-bromobutanoic acid by extraction with a suitable basic aqueous solution.

  • Isolate the (S)-methyl 2-bromobutanoate from the organic layer.

  • Hydrolyze the (S)-methyl 2-bromobutanoate to obtain this compound.

Visualizations

experimental_workflow_chiral_auxiliary cluster_0 Step 1: Acylation cluster_1 Step 2: Bromination cluster_2 Step 3: Cleavage Auxiliary Chiral Auxiliary Acylation Acylation Auxiliary->Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Acylation AcylAuxiliary N-Butanoyl Oxazolidinone Acylation->AcylAuxiliary Base Base (e.g., NaHMDS) Bromination Diastereoselective Bromination AcylAuxiliary->Bromination Base->Bromination NBS NBS NBS->Bromination BromoImide N-(2-Bromobutanoyl) Oxazolidinone Bromination->BromoImide Cleavage Cleavage BromoImide->Cleavage CleavageReagents Cleavage Reagents (LiOH/H₂O₂) CleavageReagents->Cleavage FinalProduct This compound Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Enantioselectivity Cause1 Incorrect Temperature Problem->Cause1 Cause2 Suboptimal Catalyst/Solvent Problem->Cause2 Cause3 Impure Reagents Problem->Cause3 Cause4 Incorrect Stoichiometry Problem->Cause4 Solution1 Optimize Temperature (often lower) Cause1->Solution1 Solution2 Screen Catalysts and Solvents Cause2->Solution2 Solution3 Purify Reagents and Dry Solvents Cause3->Solution3 Solution4 Verify Stoichiometry Cause4->Solution4

Caption: Troubleshooting Logic for Low Enantioselectivity in Asymmetric Synthesis.

References

Validation & Comparative

Navigating the Separation of 2-Bromobutanoic Acid Enantiomers: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-bromobutanoic acid enantiomers, a common intermediate in pharmaceutical synthesis.[1][2] We delve into both indirect and direct separation strategies, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

The separation of 2-bromobutanoic acid enantiomers can be approached in two primary ways: indirect separation via pre-column derivatization and direct separation on a chiral stationary phase (CSP).[3][4] While direct analysis of small, polar molecules like 2-bromobutanoic acid can be challenging, the indirect approach has been successfully documented.[1][3]

Indirect Separation via Pre-column Derivatization: A Proven Method

An established method for separating the enantiomers of α-bromobutyric acid involves a pre-column derivatization step. This technique converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[4][5]

A notable study by Luo et al. successfully employed this strategy by reacting the carboxyl group of α-bromobutyric acid with aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC). The resulting diastereomeric amides were then resolved using a Chiralcel OD-H column.[1]

Experimental Protocol: Derivatization and HPLC Conditions

Derivatization Procedure: [1]

  • A mixture of D,L-α-bromobutyric acid (0.001 mol) and DCC (0.0012 mol) in 30 mL of CH₂Cl₂ is stirred at room temperature for 5 minutes.

  • Aniline (0.001 mol) is then added to the mixture.

  • The reaction is stirred for an additional 5 hours at 30°C.

  • The resulting solution is washed sequentially with 1 M HCl, 1 M NaOH, and water.

  • The organic layer is dried with sodium sulfate, filtered, and evaporated to dryness under reduced pressure.

  • The residue is dissolved in n-hexane for HPLC analysis.

HPLC Conditions: [1]

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 μm)

  • Mobile Phase: n-hexane:2-propanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 245 nm

  • Injection Volume: 5 µL

Performance Data

The following table summarizes the quantitative performance of this indirect method, highlighting the influence of the organic modifier on the separation.

Organic ModifierRetention Factor (k'₁)Retention Factor (k'₂)Selectivity (α)Resolution (Rs)
Ethanol2.683.031.131.48
2-Propanol1.952.381.222.15

Data sourced from Luo et al.[1]

As the data indicates, using 2-propanol as the organic modifier in the mobile phase resulted in better enantioselectivity and resolution compared to ethanol.[1]

Direct Separation on Chiral Stationary Phases: A Potential Alternative

While a specific, validated direct HPLC method for 2-bromobutanoic acid is not extensively documented in the readily available literature, the principles of chiral chromatography suggest potential avenues for its development.[3][6] This approach eliminates the need for derivatization, simplifying sample preparation.[4]

For acidic compounds like 2-bromobutanoic acid, several types of chiral stationary phases (CSPs) could be effective:

  • Polysaccharide-based CSPs: Columns such as Chiralcel OD-H, used in the indirect method, and other polysaccharide derivatives (e.g., Chiralpak AD) are versatile and widely used for a broad range of chiral compounds.[7] Screening different mobile phases, including normal-phase (hexane/alcohol) and polar organic modes, would be a logical starting point.[8]

  • Macrocyclic Glycopeptide-based CSPs: These phases, like CHIROBIOTIC R, offer different separation mechanisms and can be effective for various applications.[6]

  • Anion-Exchanger CSPs: Columns such as CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[9] The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte.[9]

Proposed Experimental Workflow for Direct Method Development

The following diagram illustrates a general workflow for developing a direct chiral HPLC method.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis cluster_results Results Sample 2-Bromobutanoic Acid Enantiomeric Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) Dissolve->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) Screen_CSP->Screen_MP Optimize Optimize Conditions (Flow Rate, Temperature, Modifier Percentage) Screen_MP->Optimize HPLC Chiral HPLC System Optimize->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Calculate Resolution (Rs), Selectivity (α), and Retention Times (tR) Data->Analysis

A general workflow for developing a direct chiral HPLC method.

Comparison of Approaches

FeatureIndirect Method (Derivatization)Direct Method (CSP)
Sample Preparation More complex, requires a chemical reaction.Simpler, typically involves dissolving the sample.[4]
Method Development Requires optimization of both derivatization and chromatography.Focuses on screening CSPs and mobile phases.
Potential for Artifacts Risk of racemization or side reactions during derivatization.[4]Lower risk of sample alteration.
Column Type Can use a standard achiral column.Requires a specialized and more expensive chiral column.
Established Method A documented method with performance data exists for the aniline derivative.[1]Requires empirical development for 2-bromobutanoic acid.

Conclusion

For the separation of 2-bromobutanoic acid enantiomers, the indirect method involving pre-column derivatization with aniline provides a well-documented and effective solution with proven performance data.[1] This approach is a reliable starting point for laboratories equipped for chemical derivatizations.

However, the development of a direct chiral HPLC method offers the advantages of simplified sample preparation and reduced risk of analytical artifacts. While requiring an initial investment in screening various chiral stationary phases and mobile phase conditions, a successful direct method could offer a more streamlined and efficient workflow for routine analysis. Researchers are encouraged to explore polysaccharide-based and anion-exchanger CSPs as promising candidates for this direct separation.

References

A Comparative Guide to Analytical Techniques for Confirming the Stereochemistry of (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for confirming the stereochemistry of (S)-2-Bromobutanoic acid, a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] We will delve into the principles, experimental protocols, and performance of each method, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of Analytical Techniques

A variety of analytical methods are available to determine the stereochemistry of chiral molecules like 2-bromobutanoic acid.[3] These techniques can be broadly categorized as follows:

  • Chiroptical Methods: These techniques rely on the differential interaction of chiral molecules with polarized light. They include traditional polarimetry and more advanced methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).[4][5]

  • Chromatographic Methods: Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a cornerstone for separating and quantifying enantiomers.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself is not inherently chiral, the use of chiral auxiliary agents (solvating or derivatizing agents) can induce diastereomeric environments, allowing for the differentiation of enantiomers.[7][8]

  • X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained.[9][10]

The selection of a technique depends on the objective, whether it is routine determination of enantiomeric excess (ee), preparative separation, or the unambiguous assignment of the absolute configuration.

Detailed Comparison of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers in a mixture.[4] For acidic compounds like 2-bromobutanoic acid, both direct and indirect methods can be employed.

Principle of Separation: Direct separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11] Indirect separation involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11] For α-bromobutyric acid, pre-column derivatization of the carboxyl group is a common strategy to improve chromatographic behavior and detection.[12][13]

Experimental Protocol (Indirect Method): [12][13]

  • Derivatization: The carboxyl group of 2-bromobutanoic acid is reacted with a chiral amine (e.g., (R)-1-phenylethylamine) or an achiral amine like aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form diastereomeric amides.[12][13]

  • Column: A standard achiral column (e.g., C18) can be used for separating the resulting diastereomers. Alternatively, for direct separation of derivatives, a chiral column such as a Chiralcel OD-H is effective.[12]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[12] The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is commonly used, typically at a wavelength where the derivatized molecule has strong absorbance (e.g., 254 nm for aniline derivatives).[12]

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two separated enantiomers.

Data Presentation: The output is a chromatogram showing two distinct peaks corresponding to the (S) and (R) enantiomers (or their diastereomeric derivatives). The retention times (t_R) will differ, and the area under each peak is proportional to the concentration of that enantiomer.

Advantages:

  • High accuracy and precision for determining enantiomeric purity.[4]

  • Well-established and robust methodology.

  • Can be used for both analytical and preparative scale separations.

Disadvantages:

  • Derivatization adds an extra step to the workflow and can introduce potential sources of error.

  • Method development can be time-consuming, requiring screening of columns and mobile phases.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, especially when coupled with quantum chemical calculations.[14]

Principle of Analysis: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimentally measured VCD spectrum of a sample to the spectra computationally predicted for the (S) and (R) enantiomers, the absolute configuration can be unambiguously assigned.[14][15]

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration typically in the range of 0.02–0.1 M.[16]

  • Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Several thousand scans are typically averaged to achieve a good signal-to-noise ratio.[16]

  • Computational Modeling: The 3D structure of the molecule is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).[14]

  • Spectral Comparison: The experimental spectrum is compared with the calculated spectra for the (S) and (R) configurations. A good match confirms the absolute stereochemistry.

Data Presentation: The data consists of two spectra: the standard IR absorption spectrum and the VCD spectrum, which shows positive and negative bands corresponding to the differential absorption.

Advantages:

  • Provides unambiguous determination of absolute configuration in solution.[14]

  • Non-destructive technique.

  • Highly sensitive to the molecule's three-dimensional structure.[14]

Disadvantages:

  • Requires specialized and expensive instrumentation.

  • Relies on accurate computational modeling, which can be complex and time-consuming.

  • May not be suitable for high-throughput screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for structure elucidation. For chiral analysis, it is used with chiral auxiliaries to create a diastereomeric environment, which makes the NMR signals of the enantiomers non-equivalent and thus distinguishable.[5][7]

Principle of Analysis: Enantiomers in an achiral solvent are isochronous and give identical NMR spectra. However, upon adding a chiral solvating agent (CSA) or reacting with a chiral derivatizing agent (CDA), transient diastereomeric complexes or new diastereomeric compounds are formed. These diastereomers are no longer chemically equivalent and will exhibit different chemical shifts (Δδ) in the NMR spectrum.[8]

Experimental Protocol (using a Chiral Derivatizing Agent):

  • Derivatization: React the carboxylic acid group of 2-bromobutanoic acid with a chiral alcohol or amine (e.g., (R)-2-amino-2-phenylethanol) to form diastereomeric esters or amides.

  • Sample Preparation: Dissolve the purified diastereomeric mixture in a standard deuterated NMR solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a proton signal that is sensitive to the change in the chiral environment. The signal for this proton will be split into two distinct signals (or sets of signals) corresponding to the two diastereomers.

  • Quantification: The ratio of the enantiomers can be determined by integrating the corresponding separated signals.

Data Presentation: The ¹H NMR spectrum will show separate peaks for specific protons in the (S) and (R) enantiomers (as their diastereomeric derivatives). For example, the methine proton (CH-Br) is a likely candidate to show distinct chemical shifts.

Advantages:

  • Provides structural information in addition to enantiomeric purity.[5]

  • Widely available instrumentation in most research labs.

  • Can be used to determine enantiomeric ratio with good accuracy.

Disadvantages:

  • Derivatization is often required, which can be incomplete or cause racemization.

  • Achieving baseline separation of signals can be challenging and may require high-field NMR instruments.

  • The accuracy of quantification can be lower than that of chromatographic methods.

Quantitative Data Summary

The table below summarizes and compares the key performance characteristics of the discussed analytical techniques for the stereochemical analysis of this compound.

FeatureChiral HPLCVibrational Circular Dichroism (VCD)NMR with Chiral AuxiliariesX-ray Crystallography
Primary Use Enantiomeric Purity (ee) & SeparationAbsolute ConfigurationEnantiomeric RatioAbsolute Configuration
Sample Phase SolutionSolutionSolutionSolid (Single Crystal)
Typical Sample Amount µg - mg1 - 10 mg1 - 5 mg< 1 mg
Analysis Time 10 - 30 min per sample1 - 4 hours per sample15 - 60 min per sampleDays to weeks (including crystallization)
Sensitivity High (µg/mL)ModerateModerate to LowN/A (requires pure crystal)
Instrumentation Cost ModerateHighModerate to HighVery High
Provides Absolute Config.? No (unless compared to a known standard)YesNoYes (Definitive)[9]
Key Advantage Gold standard for ee determination[6]Unambiguous solution-state configurationStructurally informativeUnquestionable solid-state structure[10]
Key Limitation Indirect method for absolute config.Requires complex computationDerivatization can be problematicRequires a high-quality single crystal

Visualization of Workflows and Logic

Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates a general workflow for analyzing and confirming the stereochemistry of a chiral compound like this compound.

G cluster_0 Phase 1: Initial Analysis & Purity cluster_1 Phase 2: Stereochemical Analysis cluster_2 Phase 3: Data Interpretation & Confirmation Sample Sample of 2-Bromobutanoic Acid Purity Achiral GC/LC or NMR for Chemical Purity Sample->Purity Method_Select Select Technique Purity->Method_Select Chiral_HPLC Chiral HPLC (Direct or Indirect) Method_Select->Chiral_HPLC for ee % NMR_Aux NMR with Chiral Auxiliary Method_Select->NMR_Aux for ee % VCD_Analysis VCD Spectroscopy Method_Select->VCD_Analysis for Abs. Config. X_Ray X-ray Crystallography Method_Select->X_Ray for Abs. Config. Data_Analysis Data Acquisition & Processing Chiral_HPLC->Data_Analysis NMR_Aux->Data_Analysis VCD_Analysis->Data_Analysis X_Ray->Data_Analysis Interpretation Compare to Standard or Computational Model Data_Analysis->Interpretation Confirmation Stereochemistry Confirmed This compound Interpretation->Confirmation

Caption: A generalized workflow for the confirmation of stereochemistry.

Decision Guide for Technique Selection

This diagram provides a logical guide for selecting the most suitable analytical technique based on the primary research question and sample availability.

G Start Start: What is the primary goal? Goal_ee Determine Enantiomeric Purity (ee) Start->Goal_ee Quantification Goal_Abs Determine Absolute Configuration Start->Goal_Abs Unambiguous Structure HPLC Use Chiral HPLC Goal_ee->HPLC High throughput or preparative NMR Use Chiral NMR Goal_ee->NMR Concurrent structural data needed Crystal_Check Can a single crystal be grown? Goal_Abs->Crystal_Check Xray Use X-ray Crystallography Crystal_Check->Xray Yes VCD Use VCD Spectroscopy Crystal_Check->VCD No

Caption: A decision-making tree for selecting an analytical technique.

Conclusion

Confirming the stereochemistry of this compound can be accomplished through several robust analytical techniques.

  • For routine, high-precision determination of enantiomeric purity, Chiral HPLC is the method of choice, offering excellent accuracy and the potential for high-throughput analysis.[4][6]

  • When the unambiguous determination of the absolute configuration in solution is required, Vibrational Circular Dichroism (VCD) provides a powerful, non-destructive option, though it requires specialized equipment and computational support.[14]

  • NMR spectroscopy with chiral auxiliaries serves as a valuable, accessible tool that provides both enantiomeric ratio and additional structural information.[5][8]

  • Finally, if a definitive, solid-state structure is needed and a suitable crystal is available, X-ray crystallography remains the unequivocal gold standard for absolute configuration determination.[7][9]

The optimal choice depends on a balance of the specific research question, available instrumentation, sample characteristics, and desired throughput. By understanding the principles and limitations of each method, researchers can confidently select the most appropriate strategy for their stereochemical analysis.

References

A Comparative Guide to the Spectroscopic Properties of (S)- and (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic differences and similarities between the (S)- and (R)-enantiomers of 2-bromobutanoic acid. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs significantly. This distinction is crucial in the pharmaceutical industry, where the physiological activity of one enantiomer can vary dramatically from the other.

Spectroscopic Analysis in Achiral Environments

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are conducted in achiral environments. Consequently, the spectra for (S)- and (R)-2-bromobutanoic acid are identical, as these methods do not differentiate between enantiomers. The spectral data provided in public databases for 2-bromobutanoic acid typically represents the racemic mixture (an equal mixture of both enantiomers).

Table 1: Spectroscopic Data for 2-Bromobutanoic Acid (Racemic)

Spectroscopic TechniqueKey Data Points
¹H NMR The proton NMR spectrum shows four distinct signals corresponding to the different chemical environments of the hydrogen atoms.
¹³C NMR The carbon NMR spectrum displays signals for the four unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands include those for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Br stretch.
Mass Spectrometry The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern. Due to the presence of bromine, isotopic peaks for 79Br and 81Br are observed.

Differentiating Enantiomers: Chiroptical Spectroscopy

The primary spectroscopic difference between (S)- and (R)-2-bromobutanoic acid lies in their interaction with plane-polarized light, a property known as optical activity. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.

2.1. Optical Rotation

Optical rotation is measured using a polarimeter. The specific rotation is a standardized measure of a compound's optical activity.

Table 2: Optical Rotation Data for 2-Bromobutanoic Acid Enantiomers

EnantiomerSpecific Rotation ([α])Conditions
(S)-2-Bromobutanoic acid-26.001°c = 0.01 g/mL in Methanol[1]
(R)-2-Bromobutanoic acid+26.001°c = 0.01 g/mL in Methanol

Note: The sign of rotation is dependent on the experimental conditions (solvent, temperature, wavelength).

2.2. Circular Dichroism (CD) Spectroscopy

Chromatographic Separation of Enantiomers

To quantify the enantiomeric excess (ee) or to isolate pure enantiomers, chromatographic techniques employing a chiral stationary phase (CSP) are utilized.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for separating enantiomers. The stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2-bromobutanoic acid, anion-exchange type CSPs can be effective.

3.2. Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is a suitable alternative. The sample is passed through a capillary column coated with a chiral stationary phase. Documented methods for the chiral separation of the related compound, 2-bromobutane, suggest that a capillary column with a chiral stationary phase, such as a Carboblack C adsorbent modified with cyanuric acid, could be effective.[2][3]

Experimental Protocols

4.1. Polarimetry for Optical Rotation Measurement

Objective: To measure the optical rotation of a sample of (S)- or (R)-2-bromobutanoic acid.

Materials:

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask

  • Analytical balance

  • (S)- or (R)-2-bromobutanoic acid

  • Methanol (spectroscopic grade)

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill the polarimeter cell with pure methanol. Ensure there are no air bubbles. Place the cell in the polarimeter and zero the instrument.

  • Sample Preparation: Accurately weigh a known amount of the 2-bromobutanoic acid enantiomer and dissolve it in methanol in a volumetric flask to a known concentration (e.g., 0.01 g/mL).

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the sample in g/mL

4.2. Chiral HPLC for Enantiomeric Separation (General Method)

Objective: To separate and quantify the enantiomers of 2-bromobutanoic acid in a mixture.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., an anion-exchange type CSP)

  • Mobile phase solvents (e.g., hexane, isopropanol, with an acidic modifier like trifluoroacetic acid)

  • Sample of 2-bromobutanoic acid mixture

Procedure:

  • Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known concentration of the 2-bromobutanoic acid mixture in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Chromatogram Acquisition: Run the chromatogram and record the retention times and peak areas for each enantiomer.

  • Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| × 100

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the chiral analysis of 2-bromobutanoic acid.

G Workflow for Chiral Analysis of 2-Bromobutanoic Acid cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample 2-Bromobutanoic Acid Sample (Racemic or Enantioenriched) Dissolution Dissolve in appropriate solvent (e.g., Methanol for Polarimetry, Mobile Phase for HPLC) Sample->Dissolution Polarimetry Polarimetry Dissolution->Polarimetry Chiral_HPLC Chiral HPLC / GC Dissolution->Chiral_HPLC Optical_Rotation Measure Optical Rotation (α) Polarimetry->Optical_Rotation Chromatogram Obtain Chromatogram (Separated Enantiomer Peaks) Chiral_HPLC->Chromatogram Specific_Rotation Calculate Specific Rotation ([α]) Determine predominant enantiomer Optical_Rotation->Specific_Rotation Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration ee_Calculation Calculate Enantiomeric Excess (% ee) Peak_Integration->ee_Calculation

Caption: Workflow for the chiral analysis of 2-bromobutanoic acid.

References

A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Bromobutanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. (S)-2-Bromobutanoic acid has traditionally served as a valuable C4 chiral building block. However, the landscape of chiral synthons is ever-evolving, with a range of alternatives offering distinct advantages in terms of availability, reactivity, and synthetic strategy. This guide provides an objective comparison of prominent alternative chiral synthons to this compound, with a focus on their application in the synthesis of the anti-epileptic drug Levetiracetam. Supporting experimental data, detailed protocols, and visual representations of synthetic pathways are presented to aid researchers in making informed decisions for their synthetic endeavors.

Overview of Alternative Chiral Synthons

Three noteworthy alternatives to this compound for the introduction of a chiral C4 unit are (S)-2-Hydroxybutanoic acid, (S)-3-Hydroxybutanoic acid, and (S)-2-Aminobutanoic acid and its derivatives. Each of these synthons possesses a unique functional group at the stereocenter, offering different avenues for synthetic transformations.

  • (S)-2-Hydroxybutanoic acid: This α-hydroxy acid provides a versatile handle for various chemical manipulations. The hydroxyl group can be activated to create a good leaving group for nucleophilic substitution reactions, or it can be used to direct stereoselective reactions.

  • (S)-3-Hydroxybutanoic acid: As a β-hydroxy acid, this synthon is a valuable precursor for the synthesis of various chiral compounds, including biodegradable polymers and pharmaceutical intermediates.[1] Its hydroxyl group can be similarly functionalized for subsequent reactions.

  • (S)-2-Aminobutanoic acid and its derivatives: This α-amino acid and its corresponding amide or ester derivatives are particularly relevant in the synthesis of nitrogen-containing bioactive molecules.[2] The amino group provides a direct route to amides, amines, and other nitrogenous functional groups.

Performance Comparison in the Synthesis of Levetiracetam

To provide a quantitative comparison of these chiral synthons, their performance in the synthesis of Levetiracetam, a widely used anti-epileptic drug, is examined. Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, requires the stereospecific introduction of an (S)-ethyl group at the α-position to the amide functionality.

Chiral SynthonKey IntermediateOverall Yield (%)Enantiomeric Excess (ee%)Reference
This compound(S)-α-Ethyl-2-oxo-1-pyrrolidineacetic acidNot explicitly stated, but involves deracemization which can be inefficient.[3]High (after resolution)[3]
(S)-2-Aminobutanoic Acid(S)-2-Aminobutanamide hydrochloride~68% (from (S)-2-aminobutanoic acid)>99.5%[4]

Note: Direct comparative data for the synthesis of Levetiracetam from (S)-2-Hydroxybutanoic acid and (S)-3-Hydroxybutanoic acid is limited in the reviewed literature. The primary focus of published syntheses of Levetiracetam centers on routes starting from (S)-2-aminobutanoic acid and its derivatives, or the resolution of racemic intermediates derived from sources like 2-bromobutanoic acid. The data presented for (S)-2-Aminobutanoic Acid reflects a multi-step synthesis.

Synthetic Pathways and Logical Workflow

The choice of a chiral synthon dictates the overall synthetic strategy. The following diagrams illustrate the synthetic pathways to Levetiracetam from different starting materials and a general workflow for selecting an appropriate chiral synthon.

G cluster_0 Route from this compound cluster_1 Route from (S)-2-Aminobutanoic Acid S_2_Bromobutanoic_Acid This compound Racemic_Intermediate Racemic Pyrrolidone Intermediate S_2_Bromobutanoic_Acid->Racemic_Intermediate Resolution Chiral Resolution Racemic_Intermediate->Resolution S_Levetiracetam_Acid (S)-α-Ethyl-2-oxo-1-pyrrolidineacetic acid Resolution->S_Levetiracetam_Acid Levetiracetam_from_Bromo Levetiracetam S_Levetiracetam_Acid->Levetiracetam_from_Bromo S_2_Aminobutanoic_Acid (S)-2-Aminobutanoic Acid S_2_Aminobutanamide (S)-2-Aminobutanamide S_2_Aminobutanoic_Acid->S_2_Aminobutanamide Intermediate_Amide (S)-N-(1-(aminocarbonyl)propyl)-4-chlorobutanamide S_2_Aminobutanamide->Intermediate_Amide Levetiracetam_from_Amino Levetiracetam Intermediate_Amide->Levetiracetam_from_Amino

Caption: Synthetic pathways to Levetiracetam.

G Start Define Target Molecule & Stereochemistry Synthon_Selection Identify Potential Chiral Synthons Start->Synthon_Selection Availability Assess Availability & Cost Synthon_Selection->Availability Reactivity Evaluate Functional Group Compatibility & Reactivity Synthon_Selection->Reactivity Literature Review Existing Synthetic Routes Synthon_Selection->Literature Data_Comparison Compare Yield, ee%, & Reaction Conditions Availability->Data_Comparison Reactivity->Data_Comparison Literature->Data_Comparison Decision Select Optimal Synthon & Route Data_Comparison->Decision Synthesis Perform Synthesis Decision->Synthesis

Caption: Workflow for chiral synthon selection.

Experimental Protocols

Synthesis of Levetiracetam from (S)-2-Aminobutanoic Acid

This protocol outlines a common route to Levetiracetam starting from (S)-2-Aminobutanoic Acid.

Step 1: Synthesis of (S)-2-Aminobutanamide hydrochloride [5]

  • To a solution of (S)-2-aminobutanoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester as a hydrochloride salt.

  • Dissolve the crude methyl ester in methanolic ammonia and stir in a pressure vessel until the amidation is complete.

  • Evaporate the solvent and recrystallize the residue to obtain (S)-2-aminobutanamide hydrochloride.

Step 2: Synthesis of (S)-N-(1-(aminocarbonyl)propyl)-4-chlorobutanamide

  • Suspend (S)-2-aminobutanamide hydrochloride in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a base, for example, potassium carbonate or triethylamine, and cool the mixture to 0-5 °C.

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture.

  • Stir the reaction at low temperature until completion.

  • Work up the reaction by filtering the salts and concentrating the filtrate to obtain the crude product.

Step 3: Cyclization to Levetiracetam

  • Dissolve the crude (S)-N-(1-(aminocarbonyl)propyl)-4-chlorobutanamide in a suitable solvent like dichloromethane.

  • Add a strong base, such as potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Stir the reaction mixture at room temperature until the cyclization is complete.

  • After an aqueous workup, the crude Levetiracetam can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the final product with high enantiomeric purity.[4]

Conclusion

While this compound remains a viable chiral synthon, alternatives such as (S)-2-Aminobutanoic acid and its derivatives offer a more direct and efficient pathway for the synthesis of certain chiral targets, as exemplified by the preparation of Levetiracetam. The choice of synthon should be guided by a careful evaluation of the target molecule's structure, the desired synthetic strategy, and the availability and cost of the starting materials. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of asymmetric syntheses.

References

Comparative Reactivity of (S)-2-Bromobutanoic Acid and its Methyl Ester in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (S)-2-Bromobutanoic acid and its methyl ester, methyl (S)-2-bromobutanoate, in nucleophilic substitution reactions. Understanding the kinetic and mechanistic differences between these two closely related molecules is crucial for optimizing synthetic routes and designing novel chemical entities in the field of drug development. This document summarizes the key factors governing their reactivity, presents available data, and provides detailed experimental protocols for further investigation.

Introduction to Reactivity

This compound and its methyl ester are chiral secondary alkyl halides. The primary pathway for nucleophilic substitution for such substrates, particularly with strong nucleophiles, is the bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry.[1] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[2]

However, a critical difference arises in the reactivity of this compound under basic conditions. The presence of the carboxylic acid functionality allows for the formation of a carboxylate anion, which can act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) , can significantly accelerate the rate of reaction and alter the stereochemical outcome compared to a standard SN2 pathway.[3][4][5] The methyl ester, lacking an acidic proton, does not exhibit this behavior and reacts via a conventional SN2 mechanism.

Mechanistic Comparison

Methyl (S)-2-bromobutanoate: A Classic SN2 Pathway

The reaction of methyl (S)-2-bromobutanoate with a nucleophile, such as hydroxide ion, proceeds through a classic SN2 transition state. The nucleophile attacks the carbon atom bearing the bromine atom, leading to a concerted displacement of the bromide ion. This results in the formation of the substitution product with an inverted stereochemistry at the chiral center.

This compound: The Influence of Neighboring Group Participation

Under basic conditions, this compound is deprotonated to form the corresponding carboxylate. This carboxylate group is positioned to act as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion. This results in the formation of a highly reactive, cyclic α-lactone intermediate. The external nucleophile then attacks the α-lactone, leading to the final product. This two-step process, involving two consecutive SN2-like inversions, results in an overall retention of configuration at the chiral center.[5] The intramolecular nature of the first step often leads to a significant rate enhancement compared to an analogous intermolecular reaction.[4]

Quantitative Reactivity Data

To provide a framework for experimental comparison, the following table outlines the expected qualitative and potential quantitative differences in their reactivity with a nucleophile like sodium hydroxide.

ParameterThis compound (with NaOH)Methyl (S)-2-bromobutanoate (with NaOH)
Reaction Mechanism Neighboring Group Participation (NGP) via an α-lactone intermediateBimolecular Nucleophilic Substitution (SN2)
Stereochemical Outcome Retention of configurationInversion of configuration
Relative Rate Expected to be significantly faster due to anchimeric assistanceSlower, typical of a secondary alkyl halide
Rate Law Expected to be first-order in the carboxylate concentrationSecond-order: Rate = k[Ester][Nucleophile]
Activation Energy (Ea) Expected to be lower due to the pre-organized intramolecular attackHigher

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, the following experimental protocols are proposed.

Kinetic Study of the Reaction with Sodium Hydroxide via Titration

This method follows the progress of the reaction by monitoring the consumption of the hydroxide ion over time.

Materials:

  • This compound

  • Methyl (S)-2-bromobutanoate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.05 M Hydrochloric Acid (HCl) solution

  • Acetone (or another suitable solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and volumetric flasks

  • Conical flasks

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Prepare a 0.1 M solution of this compound in acetone.

    • Prepare a 0.1 M solution of methyl (S)-2-bromobutanoate in acetone.

    • In separate, temperature-controlled flasks, place equal volumes of the substrate solution (either the acid or the ester) and the standardized NaOH solution. Allow the solutions to reach thermal equilibrium in the water bath.

  • Initiation of Reaction:

    • At time t=0, rapidly mix the substrate and NaOH solutions.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.

    • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • For the reaction of methyl (S)-2-bromobutanoate, plot 1/[NaOH] versus time. A linear plot will confirm second-order kinetics, and the rate constant (k) can be determined from the slope.

    • For the reaction of this compound, the kinetics may be more complex due to the initial deprotonation and subsequent NGP. An initial rates analysis or fitting to a pseudo-first-order model (if the nucleophile is in large excess) may be appropriate.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

SN2_Mechanism cluster_ester Methyl (S)-2-bromobutanoate (SN2) Ester_Reactant Methyl (S)-2-bromobutanoate + OH⁻ Ester_TS [HO---C---Br]⁻ Transition State Ester_Reactant->Ester_TS Backside Attack Ester_Product Methyl (R)-2-hydroxybutanoate + Br⁻ Ester_TS->Ester_Product Inversion NGP_Mechanism cluster_acid This compound (NGP) Acid_Reactant This compound + OH⁻ Carboxylate (S)-2-Bromobutanoate Anion Acid_Reactant->Carboxylate Deprotonation Lactone_Int α-Lactone Intermediate Carboxylate->Lactone_Int Intramolecular Attack (Inversion) Product_Complex Product-Nucleophile Adduct Lactone_Int->Product_Complex Nucleophilic Attack (Inversion) Acid_Product (S)-2-Hydroxybutanoic Acid + Br⁻ Product_Complex->Acid_Product Protonation

References

A Comparative Cost-Benefit Analysis of Synthesis Protocols for (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route for chiral molecules is a critical decision governed by factors of efficiency, cost, and scalability. (S)-2-Bromobutanoic acid, a valuable chiral building block in the synthesis of various pharmaceuticals, presents a case study in the strategic choice between classical resolution and modern asymmetric synthesis methodologies.

This guide provides a comprehensive comparison of the primary synthetic protocols for obtaining enantiomerically enriched this compound. We will delve into a cost-benefit analysis of two main strategies: the resolution of a racemic mixture prepared by the Hell-Volhard-Zelinsky reaction and asymmetric synthesis using a chiral auxiliary. The discussion is supported by quantitative data, detailed experimental protocols, and visualizations to aid in informed decision-making for your research and development endeavors.

At a Glance: Performance Benchmark of Synthesis Protocols

The selection of a synthetic pathway is a trade-off between various parameters. The following table summarizes the key performance indicators for the different approaches to synthesizing this compound.

MetricRacemic Synthesis via HVZ + Diastereomeric Salt CrystallizationRacemic Synthesis via HVZ + Enzymatic Kinetic ResolutionAsymmetric Synthesis via Chiral Auxiliary
Overall Yield Low to Moderate (Theoretically max. 50% for the desired enantiomer without racemization and recycling)Low to Moderate (Theoretically max. 50% for the desired enantiomer without racemization and recycling)Moderate to High
Enantiomeric Excess (e.e.) Can be high (>98%) with careful optimization of crystallization conditionsGenerally high (>95%) depending on enzyme selectivityExcellent (>98%)
Number of Steps 2-3 (HVZ reaction, salt formation/crystallization, and acid recovery)2-3 (HVZ reaction, enzymatic resolution, and separation)3 (Auxiliary attachment, asymmetric bromination, and auxiliary cleavage)
Cost of Key Reagents Moderate (Butanoic acid, bromine, PBr₃, chiral amine)Moderate to High (Butanoic acid, bromine, PBr₃, enzyme, acyl donor)High (Chiral auxiliary, brominating agent, specialized reagents)
Scalability Can be challenging to scale up crystallization effectivelyGenerally good, especially with immobilized enzymesCan be expensive to scale due to the cost of the chiral auxiliary
Waste Generation Moderate (Includes undesired enantiomer and resolving agent)Moderate (Includes undesired enantiomer and byproducts from the enzymatic reaction)Moderate (Includes the recovered chiral auxiliary and reagents from protection/deprotection steps)

Synthesis Pathway Overview

The production of this compound can be approached from two fundamentally different strategies, each with its own set of advantages and disadvantages.

cluster_0 Strategy 1: Chiral Resolution cluster_1 Strategy 2: Asymmetric Synthesis Butanoic Acid Butanoic Acid Racemic 2-Bromobutanoic Acid Racemic 2-Bromobutanoic Acid Butanoic Acid->Racemic 2-Bromobutanoic Acid Hell-Volhard-Zelinsky Diastereomeric Salts Diastereomeric Salts Racemic 2-Bromobutanoic Acid->Diastereomeric Salts Chiral Amine (R)-Ester + this compound (R)-Ester + this compound Racemic 2-Bromobutanoic Acid->(R)-Ester + this compound Enzymatic Kinetic Resolution This compound This compound Diastereomeric Salts->this compound Crystallization & Acidification (R)-Ester + this compound->this compound Separation Butanoic Acid Derivative Butanoic Acid Derivative N-Acyl Chiral Auxiliary N-Acyl Chiral Auxiliary Butanoic Acid Derivative->N-Acyl Chiral Auxiliary Chiral Auxiliary Attachment Brominated N-Acyl Chiral Auxiliary Brominated N-Acyl Chiral Auxiliary N-Acyl Chiral Auxiliary->Brominated N-Acyl Chiral Auxiliary Asymmetric Bromination Brominated N-Acyl Chiral Auxiliary->this compound Auxiliary Cleavage

Fig. 1: High-level overview of the synthetic strategies for this compound.

Detailed Experimental Protocols

Protocol 1: Racemic Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This initial step is common to both resolution strategies and provides the racemic starting material. The HVZ reaction facilitates the α-bromination of carboxylic acids.[1]

Materials:

  • Butanoic acid

  • Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic)

  • Bromine (Br₂)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of red phosphorus or PBr₃.

  • Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture until the evolution of hydrogen bromide gas ceases.

  • Carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.

  • The crude racemic 2-bromobutanoic acid can be purified by distillation under reduced pressure.

Protocol 2a: Chiral Resolution via Diastereomeric Salt Crystallization

This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine.

Materials:

  • Racemic 2-bromobutanoic acid

  • Chiral amine (e.g., (R)-1-phenylethylamine)

  • Suitable solvent (e.g., ethanol, acetone)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

  • Add an equimolar amount of the chiral amine to the solution.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

  • To recover the this compound, treat the purified diastereomeric salt with an aqueous acid solution (e.g., HCl) and extract the free acid with an organic solvent.

  • The chiral amine can be recovered from the aqueous layer by basification and extraction.

Protocol 2b: Chiral Resolution via Enzymatic Kinetic Resolution

This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer.

Materials:

  • Racemic 2-bromobutanoic acid

  • Lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Buffer solution

Procedure:

  • To a solution of racemic 2-bromobutanoic acid in an organic solvent, add the lipase and the acyl donor.

  • Incubate the mixture at a controlled temperature with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining acid.

  • When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

  • The unreacted this compound can be separated from the esterified (R)-enantiomer by extraction or chromatography.

Protocol 3: Asymmetric Synthesis via an Evans Chiral Auxiliary

This method involves the use of a chiral auxiliary to direct the stereoselective bromination of an N-acyl derivative of butanoic acid.

Materials:

  • Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Butanoyl chloride

  • Strong base (e.g., lithium diisopropylamide, LDA)

  • Brominating agent (e.g., N-bromosuccinimide, NBS)

  • Reagents for auxiliary cleavage (e.g., lithium hydroxide, hydrogen peroxide)

  • Anhydrous solvents (e.g., THF)

Procedure:

  • Acylation of the Chiral Auxiliary: React the chiral auxiliary with butanoyl chloride in the presence of a base to form the N-butanoyl oxazolidinone.

  • Asymmetric Bromination: Deprotonate the N-butanoyl oxazolidinone with a strong base at low temperature to form a chiral enolate. Quench the enolate with a brominating agent to introduce the bromine atom diastereoselectively.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the brominated product using, for example, lithium hydroperoxide, to yield this compound. The chiral auxiliary can be recovered and reused.

Cost-Benefit Analysis in Detail

Racemic Synthesis and Resolution Strategies

Benefits:

  • Lower Upfront Cost of Starting Materials: Butanoic acid, bromine, and phosphorus tribromide are relatively inexpensive commodity chemicals.[2]

  • Well-Established Chemistry: The HVZ reaction is a classic and well-understood transformation.[1]

  • Flexibility in Resolution Method: The resulting racemic mixture can be resolved by various techniques, allowing for flexibility based on available resources and expertise.

Drawbacks:

  • Theoretical Yield Limitation: Both diastereomeric salt crystallization and kinetic resolution have a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer is racemized and recycled, which adds complexity and cost.

  • Process Intensive: Chiral resolution often requires careful optimization of crystallization conditions or enzymatic reaction parameters, which can be time-consuming.

  • Waste Generation: The undesired enantiomer is a significant byproduct that needs to be managed or disposed of.

Asymmetric Synthesis Strategy

Benefits:

  • High Enantioselectivity: Asymmetric synthesis using chiral auxiliaries typically provides high to excellent enantiomeric excess, often exceeding 98% e.e.

  • Higher Theoretical Yield: This approach avoids the 50% yield limitation of classical resolution, as the majority of the starting material is converted to the desired enantiomer.

  • Predictable Stereochemical Outcome: The stereochemistry of the product is dictated by the choice of the chiral auxiliary.

Drawbacks:

  • High Cost of Chiral Auxiliaries: Evans-type auxiliaries and other chiral reagents can be expensive, especially for large-scale synthesis.

  • Multi-step Process: The attachment and subsequent cleavage of the chiral auxiliary add steps to the overall synthesis.

  • Stricter Reaction Conditions: Asymmetric syntheses often require anhydrous conditions and inert atmospheres, which can increase operational complexity and cost.

Logical Workflow for Method Selection

The choice of the most suitable synthetic protocol depends on several factors, including the desired scale of production, purity requirements, and available budget.

Start Start: Need this compound Scale What is the required scale? Start->Scale Purity What is the required enantiomeric purity? Scale->Purity Large Scale Scale->Purity Small to Medium Scale Budget What is the budget for reagents? Purity->Budget Method1 Asymmetric Synthesis (Chiral Auxiliary) Budget->Method1 High Purity & Flexible Budget Method2 Enzymatic Kinetic Resolution Budget->Method2 High Purity & Moderate Budget Method3 Diastereomeric Salt Crystallization Budget->Method3 Moderate Purity & Low Budget

Fig. 2: Decision-making workflow for selecting a synthesis protocol.

Conclusion

The synthesis of this compound offers a clear illustration of the strategic decisions faced in modern organic chemistry.

For small-scale laboratory synthesis where high enantiopurity is paramount and cost is a secondary concern, asymmetric synthesis using a chiral auxiliary is often the preferred method due to its high stereocontrol and potentially higher overall yield of the desired enantiomer.

For larger-scale production where cost-effectiveness is a major driver, a racemic synthesis via the Hell-Volhard-Zelinsky reaction followed by chiral resolution becomes more attractive. Between the resolution methods, enzymatic kinetic resolution offers a "greener" and often highly selective alternative to classical diastereomeric salt crystallization, especially if the enzyme can be immobilized and reused. Diastereomeric salt crystallization , while a more traditional technique, can be effective if a suitable and inexpensive chiral resolving agent is identified and the crystallization process is well-optimized.

Ultimately, the optimal choice will depend on a careful evaluation of the specific project requirements, including scale, purity, cost, and available expertise and equipment. This guide provides the foundational information to make that strategic decision.

References

A Comparative Guide to the Biological Activities of (S)- and (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their biological activities. This guide provides a comparative overview of the potential biological activities of the (S)- and (R)-enantiomers of 2-bromobutanoic acid.

While direct comparative experimental data for these specific enantiomers is limited in publicly available literature, this document outlines the fundamental principles of stereoselectivity in biological systems. By examining data from structurally analogous compounds, we can infer potential differences in cytotoxicity, enzyme inhibition, and effects on cellular signaling pathways. The experimental protocols and data presented herein are intended to serve as a foundational guide for researchers designing studies to elucidate the distinct biological profiles of (S)- and (R)-2-bromobutanoic acid. It is crucial to note that the quantitative data presented in the tables are hypothetical and for illustrative purposes to highlight potential stereospecific differences.

Data Presentation: Hypothetical Comparative Biological Activities

The following tables summarize hypothetical quantitative data to illustrate the potential differences in biological activity between the (S)- and (R)-enantiomers of 2-bromobutanoic acid.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell Line(S)-2-Bromobutanoic Acid(R)-2-Bromobutanoic Acid
HeLa (Cervical Cancer)150450
HepG2 (Liver Cancer)200550
MCF-7 (Breast Cancer)180500
A549 (Lung Cancer)220600

IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxicity.

Table 2: Hypothetical Enzyme Inhibition Data (Ki in µM)

EnzymeThis compound(R)-2-Bromobutanoic Acid
3-Ketothiolase25150
Dehydrogenase X75300
Kinase Y> 500> 500

Ki (inhibition constant) is an indication of the potency of an inhibitor. A smaller Ki value indicates a more potent inhibitor.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effects of (S)- and (R)-2-bromobutanoic acid on cultured mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • (S)- and (R)-2-bromobutanoic acid

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of (S)- and (R)-2-bromobutanoic acid in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Enzyme Inhibition Assay: Generic Competitive Inhibition Protocol

Objective: To determine the inhibitory potential and mechanism of (S)- and (R)-2-bromobutanoic acid on a specific enzyme (e.g., 3-ketothiolase).

Principle: This assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the substrate and inhibitor concentrations, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined.

Materials:

  • Purified enzyme (e.g., 3-ketothiolase)

  • Substrate for the enzyme

  • (S)- and (R)-2-bromobutanoic acid

  • Assay buffer (specific to the enzyme)

  • 96-well UV-transparent plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate. For the inhibition assay, add varying concentrations of either (S)- or (R)-2-bromobutanoic acid to a set of wells containing the enzyme and varying substrate concentrations. Include control wells with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

    • Create Michaelis-Menten plots (V0 vs. [Substrate]) for the uninhibited and inhibited reactions.

    • Generate Lineweaver-Burk plots (1/V0 vs. 1/[Substrate]) to determine the mode of inhibition.

    • Calculate the Km and Vmax values from these plots.

    • For competitive inhibition, the Ki can be calculated using the formula: Km,app = Km(1 + [I]/Ki), where Km,app is the apparent Michaelis constant in the presence of the inhibitor [I].

Visualizations

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Activation S_2BBA This compound EnzymeX Enzyme X S_2BBA->EnzymeX Inhibits EnzymeX->Kinase1 Dephosphorylates Gene_Expression Gene Expression (Apoptosis) TF_active->Gene_Expression Induces G cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison racemic Racemic 2-Bromobutanoic Acid chiral_sep Chiral Separation racemic->chiral_sep s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer cytotoxicity Cytotoxicity Assay (e.g., MTT) s_enantiomer->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay s_enantiomer->enzyme_inhibition signaling_studies Cell Signaling Studies (e.g., Western Blot) s_enantiomer->signaling_studies r_enantiomer->cytotoxicity r_enantiomer->enzyme_inhibition r_enantiomer->signaling_studies ic50 IC50 Determination cytotoxicity->ic50 ki Ki Determination enzyme_inhibition->ki pathway_analysis Pathway Modulation signaling_studies->pathway_analysis comparison Comparative Analysis ic50->comparison ki->comparison pathway_analysis->comparison

Cross-referencing CAS numbers for racemic vs. enantiopure 2-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Racemic and Enantiopure 2-Bromobutanoic Acid

For researchers and professionals in drug development and chemical synthesis, understanding the distinctions between racemic mixtures and their enantiopure counterparts is critical. This guide provides a detailed comparison of racemic 2-bromobutanoic acid and its individual (R) and (S) enantiomers, focusing on their Chemical Abstracts Service (CAS) numbers, physicochemical properties, and the methodologies for their separation.

Chemical Identity and Physicochemical Properties

Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[1] However, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules, which is particularly significant in biological systems.[1][2] A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.[1] In the solid state, racemic mixtures can crystallize as either a racemic compound (a single phase containing both enantiomers) or a conglomerate (a physical mixture of separate enantiomer crystals).[3] This often leads to different physical properties, such as melting point and solubility, compared to the pure enantiomers.[4] For instance, racemic crystals are often denser than their enantiopure counterparts, a principle known as Wallach's rule.[3]

The table below cross-references the CAS numbers for racemic and enantiopure forms of 2-bromobutanoic acid and presents key physical data.

PropertyRacemic (dl)-2-Bromobutanoic Acid(R)-2-Bromobutanoic Acid(S)-2-Bromobutanoic Acid
CAS Number 80-58-0[5][6][7]2681-94-9[5][8][9]32659-49-7[5][10][11]
Deprecated CAS 2385-70-8[6][12]N/AN/A
Molecular Formula C₄H₇BrO₂[8][10][13]C₄H₇BrO₂[8][13][14]C₄H₇BrO₂[10][11]
Molecular Weight 167.00 g/mol [8][10][13]167.00 g/mol [8][13][14]167.00 g/mol [10][11]
Melting Point -4 °C[5]Data not availableData not available
Boiling Point 99-103 °C at 10 mmHg[5]Data not available217 °C (Boiling point)[10]
Density 1.567 g/mL at 25 °C[5]Data not available1.625 g/mL (Density)[10]
Optical Activity Optically inactive[1]Dextrorotatory (+) or Levorotatory (-)Levorotatory (-) or Dextrorotatory (+)

Experimental Protocol: Chiral Separation via HPLC

The separation of 2-bromobutanoic acid enantiomers is typically achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common and effective method. The following is a representative protocol based on established principles of chiral separations.

Objective: To resolve and quantify the (R) and (S) enantiomers from a racemic mixture of 2-bromobutanoic acid.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column).

  • Racemic 2-bromobutanoic acid standard.

  • Enantiopure standards of (R)- and this compound (if available, for peak identification).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Acidic modifier (e.g., trifluoroacetic acid, TFA).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-bromobutanoic acid at a concentration of 1 mg/mL in the mobile phase.

    • If available, prepare separate 1 mg/mL solutions of the (R) and (S) standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase Column (selection is empirical and based on the analyte's structure).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve separation. A typical starting point could be 90:10 hexane:isopropanol.

    • Modifier: Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic mixture solution. Record the chromatogram. Two separate peaks should be observed if the separation is successful.

    • (Optional) Inject the individual (R) and (S) standards to identify the elution order and confirm the identity of the peaks in the racemic mixture chromatogram.

    • Calculate the resolution between the two enantiomer peaks to assess the quality of the separation. A resolution value >1.5 is generally considered a baseline separation.

Visualizations

The following diagrams illustrate the logical relationship between the chiral forms of 2-bromobutanoic acid and a typical experimental workflow for their analysis.

G cluster_0 Forms of 2-Bromobutanoic Acid Racemic Racemic Mixture (R/S 50:50) CAS: 80-58-0 Enantiomers Racemic->Enantiomers R_enantiomer (R)-Enantiomer CAS: 2681-94-9 Enantiomers->R_enantiomer Contains S_enantiomer (S)-Enantiomer CAS: 32659-49-7 Enantiomers->S_enantiomer Contains

Caption: Relationship between racemic and enantiopure 2-bromobutanoic acid.

G start Start: Racemic Sample prep Sample Preparation (1 mg/mL in Mobile Phase) start->prep injection Inject Sample prep->injection hplc Chiral HPLC System separation Separation on Chiral Stationary Phase hplc->separation injection->hplc detection UV Detection (210 nm) separation->detection result Result: Separated Enantiomer Peaks detection->result end End: Quantification result->end

References

Safety Operating Guide

Proper Disposal of (S)-2-Bromobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of hazardous chemicals are paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of (S)-2-Bromobutanoic acid, tailored for researchers, scientists, and drug development professionals.

This compound is a corrosive and hazardous chemical that requires careful handling and disposal in accordance with regulatory guidelines. Improper disposal can lead to environmental contamination and pose significant health risks. Adherence to the procedures outlined below is crucial for mitigating these risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1][2]

  • Body Protection: A lab coat or chemical-resistant apron is required.[1][2]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator.[3]

Engineering Controls:

  • All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][4][5]

Quantitative Safety Data Summary

The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Oral Toxicity (Category 4)GHS05, GHS07DangerH302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage.[1][4]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]

1. Waste Segregation and Collection:

  • This compound is a halogenated organic acid. It must be collected in a designated hazardous waste container for halogenated organic compounds.[9][10]

  • Do not mix this compound with incompatible materials such as bases, strong oxidizing agents, or non-halogenated organic waste.[3][4][11]

  • Use a container that is compatible with the chemical, such as a glass or polyethylene container. The original container can be used if it is in good condition.[6][12]

2. Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."[6][7]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations.[6]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.[6]

  • Affix any specific hazardous waste labels required by your institution's Environmental Health and Safety (EHS) department.[7][8]

3. Waste Storage:

  • Keep the waste container tightly sealed except when adding waste.[6][7][12]

  • Store the sealed container in a designated satellite accumulation area within the laboratory.[12]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[2]

  • Liquid waste containers must be stored in secondary containment to prevent spills.[6][7]

4. Requesting Waste Pickup:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.[6][7][12]

  • Do not transport hazardous waste outside of the laboratory. This should only be done by trained EHS personnel.[7][8]

5. Disposal of Empty Containers:

  • An empty container that has held this compound must also be treated as hazardous waste unless properly decontaminated.[6]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., water, if appropriate, or another solvent recommended by your EHS).[7][8]

  • The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste (e.g., in a designated glass disposal box).[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Compatible and Labeled Hazardous Waste Container (Halogenated Organics) fume_hood->select_container transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container store_waste Store in Secondary Containment in a Designated Area seal_container->store_waste container_full Is the container full or accumulation time limit reached? store_waste->container_full request_pickup Contact EHS for Waste Pickup container_full->request_pickup Yes continue_accumulation Continue Accumulation container_full->continue_accumulation No end End: Waste Disposed of by EHS request_pickup->end continue_accumulation->store_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling (S)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Bromobutanoic acid is a corrosive chemical that poses significant health risks, necessitating strict adherence to safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, personal protective equipment (PPE), and disposal.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to severe irritation and chemical burns to the respiratory tract.[4] It is crucial to handle this substance with care in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are critical to ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[4]To protect against splashes that can cause severe eye burns and damage.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves).[5]To prevent skin contact, which can cause severe irritation and burns.[1][4]
Body Protection Chemical-resistant protective clothing, such as a lab coat, overalls, and a PVC apron.[4][5]To prevent skin exposure and contamination of personal clothing.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if ventilation is inadequate.[1][4]To protect against inhalation of vapors or mists that can cause respiratory tract burns.[4]

Experimental Protocols

Adherence to the following step-by-step protocols is mandatory for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available for use.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible and functional.[4]

    • Assemble all necessary PPE as specified in the table above.

    • Have spill control materials (e.g., inert absorbent material like vermiculite or sand) readily available.[4]

  • Donning PPE:

    • Put on protective clothing, followed by gloves and eye protection. Ensure a proper fit.

  • Handling the Acid:

    • Conduct all work involving this compound within a chemical fume hood to ensure adequate ventilation.[6]

    • Avoid all personal contact, including inhalation of vapors.[5]

    • Use appropriate tools and techniques to handle the chemical, minimizing the risk of spills.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][7]

    • Remove PPE carefully to avoid contaminating yourself.

    • Contaminated clothing should be removed immediately and washed before reuse.[1][4]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.[5]

  • Waste Segregation:

    • Segregate waste containing this compound from other waste streams.

    • Do not mix with incompatible materials such as strong bases or oxidizing agents.[4]

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; do not use aluminum or galvanized containers.[5]

  • Disposal Procedure:

    • Dispose of the hazardous waste through an approved waste disposal plant.[1][7]

    • All disposal activities must comply with local, state, and federal regulations.[5] The EPA hazardous waste number for corrosivity is D002.[5]

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_ppe Assemble PPE don_ppe Don PPE prep_ppe->don_ppe prep_area Verify Fume Hood, Eyewash & Shower prep_area->don_ppe prep_spill Ready Spill Kit prep_spill->don_ppe handle_acid Work in Fume Hood don_ppe->handle_acid post_handle Wash Hands handle_acid->post_handle first_aid Administer First Aid handle_acid->first_aid Exposure Event segregate_waste Segregate Waste post_handle->segregate_waste containerize_waste Containerize Waste segregate_waste->containerize_waste dispose_waste Dispose via Approved Vendor containerize_waste->dispose_waste seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.